m-PEG4-Br
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFFQGXWMHAJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598605 | |
| Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110429-45-3 | |
| Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
m-PEG4-Br in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-Br, or methoxy-polyethylene glycol (4)-bromide, is a discrete PEG linker that has become an invaluable tool in modern biomedical research and drug development. Its unique properties, including hydrophilicity, defined length, and terminal reactive bromide group, make it a versatile building block for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.
The core structure of this compound features a methoxy-terminated tetra-polyethylene glycol chain, which imparts water solubility to the molecules it is incorporated into. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to various substrates.
Core Applications of this compound
The primary application of this compound in research is as a hydrophilic spacer in bioconjugation. It is extensively used in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability, solubility, and pharmacokinetic profile of the ADC. This compound is used to connect the antibody to the drug, often as part of a larger linker structure. The PEG4 moiety can enhance the water solubility of hydrophobic payloads, potentially leading to improved drug-to-antibody ratios (DAR) and better in vivo performance.[1]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A linker connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of this linker are critical for the formation of a stable ternary complex and efficient protein degradation. The this compound can be a key component of this linker, providing the necessary spacing and flexibility.
-
Other Bioconjugation Applications: Beyond ADCs and PROTACs, this compound can be used to PEGylate proteins, peptides, and other molecules to improve their solubility, stability, and pharmacokinetic properties. It can also be used in the development of functional probes and for surface modification of materials.[2][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C9H19BrO4 | [4] |
| Molecular Weight | 271.15 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥95% | [2][5] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage | Store at -20°C, keep dry and avoid sunlight | [2][5] |
This compound in Antibody-Drug Conjugate (ADC) Synthesis
The use of hydrophilic linkers like this compound in ADC development is a key strategy to improve the therapeutic index. The Walker et al. (2019) study highlighted the importance of linker sequence and hydrophilicity in modulating ADC performance. They synthesized ADCs with monomethyl auristatin E (MMAE) as the payload, where PEG side chains were placed distally from the payload to alter the ADC's properties.[4][6]
Experimental Protocol: Synthesis of a Trastuzumab-MMAE ADC with a PEG4-Containing Linker (Representative)
This protocol is a representative methodology for the synthesis of an ADC, inspired by the work of Walker et al. and other standard ADC conjugation procedures.
1. Antibody Preparation:
-
If the antibody (e.g., Trastuzumab) is in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
The concentration of the antibody should be adjusted to 5-10 mg/mL.
2. Synthesis of the Drug-Linker Moiety:
-
The synthesis of the complete drug-linker construct containing this compound and the cytotoxic payload (e.g., MMAE) is a multi-step organic synthesis process. This typically involves the reaction of this compound with a payload derivative that has a suitable nucleophile for displacing the bromide.
3. Antibody Reduction (for Cysteine Conjugation):
-
To expose the reactive thiol groups on the antibody's interchain disulfides, a partial reduction is performed.
-
Treat the antibody solution with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess and incubate at 37°C for 1-2 hours.
-
The excess reducing agent is removed using a desalting column.
4. Conjugation Reaction:
-
The drug-linker moiety, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
The reaction is allowed to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.
5. Purification and Characterization of the ADC:
-
The resulting ADC is purified from unreacted drug-linker and other small molecules using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is characterized to determine the DAR (using UV-Vis spectroscopy or hydrophobic interaction chromatography), aggregation (by SEC), and in vitro potency (using cell-based assays).
Logical Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
This compound in PROTAC Synthesis
The linker in a PROTAC is a critical determinant of its efficacy. A PEG4 linker can confer favorable physicochemical properties, such as enhanced solubility, which is beneficial for drug development. Both solution-phase and solid-phase synthesis strategies are employed for creating PROTACs.
Experimental Protocol: Solid-Phase Synthesis of a PROTAC with a PEG4 Linker (Representative)
Solid-phase synthesis offers a streamlined approach for producing PROTACs, enabling the rapid assembly of diverse libraries.
1. Immobilization of the E3 Ligase Ligand:
-
An E3 ligase ligand (e.g., a derivative of pomalidomide) is attached to a solid support resin (e.g., Rink amide resin).
2. Linker Attachment:
-
The resin with the immobilized E3 ligase ligand is swelled in a suitable solvent like DMF.
-
If the ligand has a protecting group (e.g., Fmoc), it is removed.
-
A solution of a bifunctional PEG4 linker (e.g., Boc-NH-PEG4-COOH, which can be synthesized from this compound) is added to the resin along with coupling reagents (e.g., HATU, DIPEA). The reaction proceeds for several hours.
3. Coupling of the Target Protein Ligand:
-
The Boc protecting group on the linker is removed using an acid (e.g., TFA).
-
The target protein ligand (with a carboxylic acid handle) is then coupled to the free amine of the linker using coupling reagents.
4. Cleavage and Purification:
-
The completed PROTAC is cleaved from the solid support using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
The crude PROTAC is then purified by preparative HPLC.
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC.
Quantitative Data
The inclusion of a PEG4 linker can significantly impact the properties of the resulting bioconjugate. The following table summarizes illustrative data on how PEG linkers can influence PROTAC performance.
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl | >1000 | <20 | 2.5 |
| PEG2 | 500 | 55 | 1.8 |
| PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are cell-line dependent. |
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure and hydrophilic nature allow for the precise engineering of complex molecules like ADCs and PROTACs with improved physicochemical and biological properties. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutics utilizing this important PEG linker. As the fields of targeted therapies continue to evolve, the strategic application of linkers such as this compound will undoubtedly play a crucial role in the development of more effective and safer medicines.
References
An In-depth Technical Guide to m-PEG4-Br: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide with four PEG units (m-PEG4-Br), a versatile heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs).
Core Concepts: Chemical Structure and Properties
This compound, also known by its IUPAC name 13-bromo-2,5,8,11-tetraoxatridecane, is a monodisperse polyethylene glycol (PEG) derivative.[1][2] Its structure features a methoxy (m) group at one terminus, providing stability and reducing non-specific interactions, and a bromide (Br) group at the other end. The bromide is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols, which are readily available on biomolecules like proteins and antibodies.[1][2][3] The hydrophilic PEG4 spacer enhances the solubility of the molecule and any subsequent conjugate in aqueous media, a crucial property for biological applications.[1][2][3]
The key features of this compound include:
-
Monofunctionality: The methoxy-capped end prevents unwanted crosslinking reactions.
-
Reactive Bromide Group: Facilitates efficient nucleophilic substitution reactions for conjugation.[1][2]
-
Hydrophilic PEG Spacer: Improves the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][3]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₉H₁₉BrO₄ | [1][2] |
| Molecular Weight | 271.15 g/mol | [1][2][4] |
| CAS Number | 110429-45-3 | [1][2][3][4] |
| IUPAC Name | 13-bromo-2,5,8,11-tetraoxatridecane | [1][2] |
| SMILES Code | COCCOCCOCCOCCBr | [1][2] |
| Appearance | Colorless to light yellow liquid or solid powder | [1][2] |
| Purity | Typically ≥95% | [3][4] |
| Solubility | Soluble in DMSO, DMF, and other anhydrous solvents.[2][5] The hydrophilic nature of the PEG spacer increases solubility in aqueous media.[1][2][3] | |
| Storage Conditions | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] It should be kept in a dry, dark, and sealed container to avoid moisture.[2][5] | |
| Stability | Stable under recommended storage conditions. The product is generally stable enough for a few weeks during ordinary shipping at ambient temperatures.[2] |
Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Synthesis
A primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a cytotoxic drug to a monoclonal antibody. The following is a representative, generalized protocol for the synthesis of an ADC using a PEGylated cross-linker, based on established bioconjugation methodologies. This protocol is for informational purposes and should be adapted and optimized for specific antibodies, payloads, and experimental conditions.
Materials
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.
-
m-PEG4-linker with a second reactive group for drug attachment (e.g., m-PEG4-maleimide or m-PEG4-NHS ester, which can be synthesized from this compound).
-
Cytotoxic drug with a compatible functional group (e.g., a thiol for reaction with a maleimide, or an amine for reaction with an NHS ester).
-
Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP) for cysteine-based conjugation.
-
Reaction buffers (e.g., PBS, borate buffer).
-
Quenching reagent (e.g., cysteine or Tris buffer).
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Purification system (e.g., size-exclusion chromatography, SEC, or hydrophobic interaction chromatography, HIC).
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using a PEG linker like this compound typically involves a multi-step process. The following diagram illustrates a general workflow for creating an ADC via cysteine conjugation.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Step-by-Step Protocol
Step 1: Antibody Preparation (Partial Reduction)
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
To expose the reactive thiol groups of the interchain cysteine residues, add a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP).
-
Incubate the reaction at 37°C for 1-2 hours. The reaction conditions (temperature, time, and TCEP equivalents) should be optimized to achieve the desired degree of reduction without denaturing the antibody.
-
Remove the excess reducing agent using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.2).
Step 2: Preparation of the Linker-Payload Conjugate
-
The this compound is first functionalized to introduce a reactive group for conjugation to the payload. For example, it can be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester or a thiol-reactive maleimide.
-
The activated m-PEG4-linker is then reacted with the cytotoxic drug in an anhydrous organic solvent like DMSO or DMF. The reaction conditions will depend on the specific chemistry used.
-
The resulting linker-payload conjugate is purified to remove any unreacted starting materials.
Step 3: Conjugation of the Linker-Payload to the Antibody
-
Dissolve the purified linker-payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the linker-payload to the antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain the stability of the antibody.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetylcysteine for maleimide reactions or Tris buffer for NHS ester reactions).
Step 4: Purification and Characterization of the ADC
-
Purify the resulting ADC from unreacted linker-payload, unconjugated antibody, and other impurities using a suitable chromatography method such as SEC or HIC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
Signaling Pathways and Logical Relationships
This compound itself is not directly involved in signaling pathways. Instead, it is a tool used to create bioconjugates that can interact with signaling pathways. For instance, an ADC constructed with an this compound-derived linker targets a specific cell surface receptor (e.g., HER2 on cancer cells). Upon binding, the ADC is internalized, and the cytotoxic payload is released, which then interferes with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.
The logical relationship of this compound in this context is as a critical component of the linker, which dictates the overall properties of the ADC, including its stability, solubility, and the efficiency of drug release.
Conclusion
This compound is a valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactive bromide handle make it an ideal building block for the synthesis of sophisticated bioconjugates. The hydrophilic PEG spacer is particularly advantageous in improving the biopharmaceutical properties of ADCs and other protein conjugates. The provided experimental framework offers a starting point for the development of novel biotherapeutics utilizing this important linker technology.
References
- 1. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of the m-PEG4-Br Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. The m-PEG4-Br linker has emerged as a versatile and widely utilized tool in bioconjugation strategies. This technical guide provides a comprehensive overview of the core mechanism of action of the this compound linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action: Nucleophilic Substitution
The this compound linker is a heterobifunctional molecule characterized by three key components: a methoxy (m) end group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal bromide (Br) functional group. The primary mechanism of action of the this compound linker is centered around a bimolecular nucleophilic substitution (SN2) reaction.[1][2]
In this reaction, a nucleophile, typically an electron-rich species such as a primary amine (-NH₂) or a thiol (-SH) on a biomolecule, attacks the electrophilic carbon atom attached to the bromide. The bromide ion, being an excellent leaving group, is subsequently displaced, forming a stable covalent bond between the PEG linker and the nucleophilic molecule.[3][4] The reaction follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the this compound linker and the nucleophile.[1]
The key features contributing to its mechanism of action are:
-
Methoxy (m) Group: This terminal group renders the linker monofunctional, preventing unwanted crosslinking reactions. It also contributes to the overall stability and solubility of the molecule.
-
Polyethylene Glycol (PEG4) Spacer: The four-unit PEG chain imparts hydrophilicity to the linker, which can improve the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic payloads.[5] The flexibility of the PEG chain can also provide optimal spatial orientation for the conjugated molecules to interact with their targets. The length of the PEG linker has been shown to impact the efficacy of both ADCs and PROTACs.[6][7][8][9]
-
Bromide (Br) Group: The bromide atom serves as an efficient leaving group, facilitating the nucleophilic substitution reaction. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack.[1]
Physicochemical and Reactivity Data
While specific kinetic data for this compound is not extensively published, the reactivity can be inferred from the principles of SN2 reactions involving primary alkyl bromides. The following tables summarize key physicochemical properties and expected reactivity trends.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉BrO₄ | [4][10] |
| Molecular Weight | 271.15 g/mol | [4][10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | [11] |
| LogP (calculated) | 1.08 | [12] |
| Topological Polar Surface Area (TPSA) | 36.9 Ų | [12] |
| Reactivity Parameter | Description | Reference(s) |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | [1][2] |
| Nucleophile Reactivity | The reaction rate is highly dependent on the nucleophilicity of the reacting partner. Thiols (thiolates) are generally more nucleophilic than amines and will react more rapidly. The reactivity of thiols is pH-dependent, with the deprotonated thiolate anion being the more reactive species.[13][14] | [13][14] |
| Leaving Group | Bromide is a good leaving group, facilitating the SN2 reaction. | [4] |
| Steric Hindrance | As a primary alkyl bromide, this compound has low steric hindrance at the reaction center, favoring the SN2 mechanism. | [1][15] |
| Solvent Effects | Polar aprotic solvents like DMF and DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. | |
| Stability | The ether linkages within the PEG chain are generally stable to hydrolysis. The terminal C-Br bond can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH, though it is generally stable under typical bioconjugation conditions. | [16] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general methodology for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has a low solubility, a small amount of a co-solvent like DMSO can be added.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the peptide solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: (Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any excess this compound.
-
Purification: Purify the peptide-PEG conjugate from unreacted peptide, excess linker, and other reaction components using RP-HPLC or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or SDS-PAGE.
Representative Protocol for the Synthesis of a BRD4-Targeting PROTAC using a PEG4-Br Linker
This protocol outlines a representative synthesis of a PROTAC that targets the BRD4 protein for degradation, using an this compound-like linker. This is a two-step process involving the initial formation of an intermediate with the warhead, followed by reaction with the E3 ligase ligand.
Materials:
-
BRD4 ligand with a suitable functional group (e.g., a primary amine)
-
This compound
-
E3 ligase ligand (e.g., Pomalidomide)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Purification supplies (e.g., silica gel for column chromatography, preparative HPLC)
Procedure:
Step 1: Synthesis of the BRD4 Ligand-PEG4-Br Intermediate
-
Dissolve the BRD4 ligand (warhead) in anhydrous DMF.
-
Add a slight molar excess of this compound and 2-3 equivalents of DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the BRD4 ligand-PEG4-Br intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified BRD4 ligand-PEG4-Br intermediate and the E3 ligase ligand (e.g., Pomalidomide) in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of the this compound linker.
Conclusion
The this compound linker is a valuable tool in modern drug development, offering a reliable method for conjugating molecules through a robust SN2 mechanism. Its key attributes, including the monofunctional nature imparted by the methoxy group, the hydrophilicity and flexibility of the PEG4 spacer, and the reactivity of the terminal bromide, make it well-suited for the construction of complex therapeutic modalities like ADCs and PROTACs. While specific kinetic data for this particular linker is not always readily available, a strong understanding of fundamental organic chemistry principles allows for its effective application in the synthesis of novel and potent therapeutic agents. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments utilizing the this compound linker in their drug discovery and development endeavors.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medkoo.com [medkoo.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
- 11. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
- 12. chemscene.com [chemscene.com]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Functionalization of m-PEG4-Br for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-4-bromide (m-PEG4-Br), a versatile heterobifunctional linker pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis of this compound, its functionalization through conjugation to biomolecules, and the characterization of the resulting conjugates.
Introduction to this compound
This compound is a short, discrete polyethylene glycol (dPEG®) linker featuring a methoxy-terminated tetraethylene glycol chain and a terminal bromide. The methoxy group provides chemical stability and reduces non-specific binding, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal bromide is an excellent leaving group, facilitating nucleophilic substitution reactions for covalent attachment to various functional groups on biomolecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₉BrO₄ | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Solubility | Soluble in water and most organic solvents | - |
| Storage | -20°C for long-term storage | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, tetraethylene glycol monomethyl ether (m-PEG4-OH). A common method involves the use of a brominating agent such as phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of this compound from m-PEG4-OH
Materials:
-
Tetraethylene glycol monomethyl ether (m-PEG4-OH)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Characterization:
-
¹H NMR: To confirm the structure and the presence of the terminal methylene bromide protons.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.
Functionalization of this compound
The terminal bromide of this compound readily undergoes nucleophilic substitution reactions, making it an ideal linker for conjugation to various biomolecules, primarily through reactions with primary amines and thiols.
Conjugation to Primary Amines (e.g., Lysine Residues)
Primary amines, such as the ε-amino group of lysine residues in proteins and peptides, can act as nucleophiles to displace the bromide, forming a stable secondary amine linkage. This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. To avoid multiple substitutions, a large excess of the amine-containing molecule relative to the haloalkane is recommended, though in the context of bioconjugation, controlling the stoichiometry is key to achieving the desired drug-to-antibody ratio (DAR).[3][4]
Materials:
-
Peptide containing a lysine residue
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vials
-
HPLC for purification and analysis
Procedure:
-
Dissolve the peptide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0-5.0 eq) to the peptide solution to act as a non-nucleophilic base.
-
In a separate vial, dissolve this compound (1.5-3.0 eq, the excess can be varied to control the degree of labeling) in anhydrous DMF.
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the PEGylated peptide by preparative RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final conjugate.
Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide, indicating successful conjugation.[5]
-
RP-HPLC: To assess the purity of the final product.
Conjugation to Thiols (e.g., Cysteine Residues)
Thiols, present in the side chain of cysteine residues, are excellent nucleophiles and react efficiently with alkyl halides like this compound to form a stable thioether bond. This reaction is highly specific and is often used for site-specific modification of proteins and peptides. The reaction is typically performed at a slightly basic pH to ensure the thiol is in its more nucleophilic thiolate form.
Materials:
-
Peptide containing a cysteine residue
-
This compound
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reaction vials
-
HPLC for purification and analysis
Procedure:
-
Dissolve the cysteine-containing peptide (1.0 eq) in the phosphate buffer. If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP to generate free thiols, followed by removal of the reducing agent.
-
Dissolve this compound (1.5-3.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the PEGylated peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate.
Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide.[5]
-
RP-HPLC: To assess the purity of the final product.
-
Ellman's Test: To quantify the consumption of free thiols, confirming the reaction.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be part of a larger linker structure that connects a potent cytotoxic drug to an antibody. The PEG component can improve the solubility and stability of the ADC. The bromide end can be used to synthesize a more complex linker before its final conjugation to the antibody or payload.
The general workflow for generating an ADC involves the conjugation of a linker-payload construct to an antibody. For instance, a drug-linker containing a maleimide group can be reacted with the thiols of reduced interchain disulfides of an antibody.
Caption: Experimental workflow for ADC synthesis.
A common cytotoxic payload used in ADCs is Monomethyl Auristatin E (MMAE).[6][7] MMAE functions by inhibiting tubulin polymerization, a critical process for cell division.[8]
Caption: Signaling pathway of MMAE-mediated cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay of an ADC
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
Control antibody
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6][9]
-
Prepare serial dilutions of the ADC and the control antibody in complete culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[10]
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[9]
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.[9]
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).[6]
-
Calculate cell viability as a percentage of the untreated control and plot the results against the antibody concentration to determine the IC₅₀ value.
Table 2: Representative Cytotoxicity Data for an MMAE-based ADC
| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Control Antibody IC₅₀ (nM) |
| Cell Line A | Positive | 1.5 | > 1000 |
| Cell Line B | Negative | > 1000 | > 1000 |
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy, and PEG linkers like this compound are frequently used in their synthesis to improve solubility and optimize the ternary complex formation.
Caption: General workflow for PROTAC synthesis.
Experimental Protocol: PROTAC-mediated Protein Degradation Assay
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC molecule
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protease inhibitors
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC (typically from low nM to µM range) or DMSO as a vehicle control.
-
Incubate the cells for a specified time (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Quantify the band intensities to determine the extent of POI degradation relative to the loading control and the vehicle-treated sample. Calculate the DC₅₀ (concentration for 50% degradation).
Table 3: Representative Data for a PROTAC-mediated Degradation Assay
| PROTAC Concentration (nM) | POI Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 20 (Hook effect) |
Purification and Characterization of PEGylated Conjugates
The purification of PEGylated biomolecules is essential to remove unreacted starting materials and byproducts. The characterization is crucial to confirm the success of the conjugation and to determine the degree of labeling.
Table 4: Common Techniques for Purification and Characterization of PEGylated Conjugates
| Technique | Purpose | Reference(s) |
| Purification | ||
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Effective for removing unreacted small molecules and separating species with different numbers of PEG chains. | [][12] |
| Ion Exchange Chromatography (IEX) | Separation based on charge. Can separate PEGylated isomers as PEGylation can shield charged residues. | [] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEGylation increases hydrophilicity, allowing for separation. | [7] |
| Reverse Phase HPLC (RP-HPLC) | High-resolution separation for purification and analysis of peptides and small proteins. | [13] |
| Characterization | ||
| SDS-PAGE / Native PAGE | To visualize the increase in molecular weight upon PEGylation. Native PAGE can provide better resolution for PEGylated proteins. | [14][15] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the exact mass of the conjugate and determine the degree of PEGylation. | [5][16] |
| UV-Vis Spectroscopy | To determine the concentration of the protein/peptide conjugate. | - |
| HPLC Analysis | To assess purity and quantify the amount of conjugate. | [13] |
Conclusion
This compound is a valuable tool in bioconjugation and drug development. Its defined length, hydrophilicity, and reactive bromide functionality make it a versatile linker for the synthesis of complex biomolecules like ADCs and PROTACs. The detailed protocols and methodologies provided in this guide offer a framework for the successful synthesis, functionalization, and evaluation of this compound conjugates, enabling researchers to advance the development of next-generation targeted therapies.
References
- 1. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 2. graphviz.org [graphviz.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemrevise.org [chemrevise.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG4-Br in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-PEG4-Br), a heterobifunctional linker critical to modern bioconjugation strategies. We will explore its chemical properties, synthesis, and core applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document furnishes detailed experimental protocols, quantitative data, and process diagrams to support advanced research and development.
Core Concepts: The Role of PEGylation in Biotherapeutics
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[1][2] This chemical modification is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3]
Key benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic PEG spacer significantly increases the solubility of conjugated molecules in aqueous media.[4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[1][6][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially reducing its immunogenicity.[2]
-
Increased Stability: PEGylation can protect therapeutic proteins from enzymatic degradation.[3]
This compound is a discrete (monodisperse) PEG linker, meaning it has a precisely defined length and molecular weight, which is crucial for producing homogeneous bioconjugates with consistent properties.[2]
Physicochemical Properties of this compound
This compound is a monofunctional PEG linker featuring a metabolically stable methoxy (m) group at one terminus and a reactive bromo (Br) group at the other.[8] The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making it highly suitable for bioconjugation.[4][9]
| Property | Value | Reference(s) |
| Chemical Name | 1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane | |
| Synonyms | m-PEG4-bromide, 13-bromo-2,5,8,11-tetraoxatridecane | [10] |
| CAS Number | 110429-45-3 | [4][10] |
| Molecular Formula | C₉H₁₉BrO₄ | [4][10] |
| Molecular Weight | 271.15 g/mol | [4][10] |
| Appearance | Colorless to light yellow liquid | [10] |
| Density | ~1.256 g/cm³ | [10] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | -20°C, protected from light and moisture | [4][8] |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
Synthesis and Reactivity
Representative Synthesis of this compound
The synthesis of this compound involves the bromination of the corresponding hydroxyl-terminated PEG. A representative procedure, adapted from the synthesis of similar bromo-PEG compounds, is outlined below.[11]
Materials:
-
Tetraethylene glycol monomethyl ether (m-PEG4-OH)
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolve tetraethylene glycol monomethyl ether in a flask with a suitable solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (e.g., 0.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-16 hours).
-
Gently heat the reaction (e.g., 80-90°C) for approximately 1 hour to drive it to completion.[11]
-
Cool the mixture and pour it onto an ice/water mixture.
-
Neutralize the solution by carefully adding a 10% sodium bicarbonate solution until it becomes slightly basic.[11]
-
Extract the product into an organic solvent such as diethyl ether (3x volumes).[11]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product, typically as a colorless oil.[11]
Mechanism of Action in Bioconjugation: Thiol-Alkylation
The primary application of this compound in bioconjugation is the alkylation of nucleophiles, most notably the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The reaction proceeds via an Sɴ2 nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether bond.[12][13]
This reaction is highly specific to thiols under controlled pH conditions (typically pH 6.5-7.5), which minimizes side reactions with other nucleophilic residues like amines (lysine).[][15]
Figure 1. Thiol-alkylation reaction of this compound.
Key Applications in Drug Development
This compound serves as a versatile linker in two of the most promising areas of targeted therapeutics: Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[6][16] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and efficacy.[16]
This compound is used to synthesize ADC linkers that increase the overall hydrophilicity of the conjugate.[17][18] This is crucial because many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles.[3] By incorporating a hydrophilic PEG4 spacer, developers can improve ADC solubility, leading to more predictable manufacturing, stability, and in vivo behavior.[3][16]
Figure 2. General mechanism of action for an ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[19] A PROTAC consists of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a linker.[19]
The linker's composition, length, and flexibility are paramount for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, including those derived from this compound, are the most commonly used motifs in PROTAC design, present in over half of reported molecules.[20] The introduction of a PEG4 spacer can enhance the solubility and cell permeability of the PROTAC, directly influencing its degradation efficiency and oral absorption.[20]
Figure 3. General mechanism of action for a PROTAC.
Quantitative Impact of PEGylation
While specific quantitative data for conjugates made with this compound are often proprietary, data from similar PEGylated bioconjugates demonstrate the significant impact of PEG linkers on pharmacokinetics and potency. The following table presents representative data from a study on affibody-drug conjugates where PEG chains were incorporated.
| Conjugate | PEG Size (kDa) | Half-Life (min) | Half-Life Extension (Fold) | In Vitro Cytotoxicity (IC₅₀, nM) | Reference |
| HM (Control) | 0 | 19.6 | 1.0 | 0.9 | [6] |
| HP4KM | 4 | 49.2 | 2.5 | 4.0 | [6] |
| HP10KM | 10 | 219.0 | 11.2 | 19.8 | [6] |
| Note: This data is for larger PEG chains but illustrates the principle of how PEGylation affects conjugate properties. The shorter PEG4 linker in this compound is primarily used to modulate solubility and provide spacing rather than dramatic half-life extension. |
Experimental Protocols
Protocol: Site-Specific Cysteine-Directed Protein Conjugation
This protocol describes a general procedure for conjugating this compound to a single, accessible cysteine residue on a target protein, such as an antibody fragment or an engineered protein.
Materials:
-
Target protein with an accessible cysteine residue (e.g., 1-5 mg/mL).
-
This compound.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (20-50 mM), pH 7.0-7.4, containing 1-2 mM EDTA to prevent disulfide bond formation. Degas thoroughly.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution (100 mM).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[21]
Procedure:
-
Protein Preparation (Reduction): If the target cysteine is in a disulfide bond, it must first be reduced.
-
Add a 10-fold molar excess of TCEP to the protein solution in Conjugation Buffer.[]
-
Incubate for 30-60 minutes at room temperature.
-
Immediately remove excess TCEP using a desalting column, exchanging the protein into fresh, degassed Conjugation Buffer.
-
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction:
-
Immediately after protein preparation, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light.
-
-
Quench Reaction: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound, quenching reagent, and byproducts.
Figure 4. Experimental workflow for cysteine-directed bioconjugation.
Protocol: Characterization and DAR Calculation for ADCs
Characterization is essential to confirm successful conjugation and determine the average number of linker-drugs per antibody, known as the Drug-to-Antibody Ratio (DAR).
Materials & Equipment:
-
Purified ADC sample.
-
LC-MS system (e.g., Q-TOF) with a reversed-phase column (e.g., PLRP-S).[9]
-
Mass spectrometry deconvolution software.
-
UV-Vis Spectrophotometer.
Procedure using LC-MS (for Cysteine-linked ADCs):
-
Sample Reduction: Reduce the ADC sample by adding a reducing agent like DTT or TCEP to separate the light chains (LC) and heavy chains (HC).
-
LC-MS Analysis:
-
Data Processing:
-
Obtain the mass spectrum for each chromatographic peak.
-
Deconvolute the raw mass spectra to determine the zero-charge mass of each species.
-
Integrate the peak areas from the chromatogram (UV or Total Ion Chromatogram) for each species.[9][]
-
-
DAR Calculation:
-
Calculate the weighted average of drug loading for the light and heavy chains separately based on their relative peak areas.
-
Use the following formula to calculate the average DAR: DAR = (Σ PeakArea_LCn * n) / (Σ PeakArea_LCn) + (Σ PeakArea_HCn * n) / (Σ PeakArea_HCn) Where 'n' is the number of drugs conjugated to that chain.[9][]
-
Procedure using UV-Vis Spectroscopy (Alternative Method):
-
Measure the absorbance of the purified ADC solution at 280 nm (for protein) and at the maximum absorbance wavelength of the payload (λ_max).[]
-
Determine the extinction coefficients (ε) for both the antibody and the payload at both wavelengths.[]
-
Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentrations of the antibody and the payload.[]
-
Calculate the DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.[]
This guide provides a foundational understanding of this compound for its strategic application in bioconjugation. Researchers should perform empirical testing to optimize conditions for their specific biomolecules and applications.
References
- 1. The molecular basis for hydrodynamic properties of PEGylated human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 5. prayoglife.com [prayoglife.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
- 11. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 12. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 13. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. m-PEG4-bromide | 110429-45-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of m-PEG4-Br in PROTAC and ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized modern medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these sophisticated molecules lies the linker, a critical component that dictates their efficacy, safety, and pharmacokinetic profiles. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention. This technical guide provides an in-depth exploration of the role of a specific PEGylated linker, m-PEG4-Br (methoxy-polyethylene glycol-4-bromide), in the development of next-generation PROTACs and ADCs.
The Core Function of Linkers in PROTACs and ADCs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's role is not merely as a spacer but as a crucial determinant of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2]
ADCs, on the other hand, are designed to deliver potent cytotoxic agents (payloads) specifically to cancer cells. They are composed of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects them.[3] The linker in an ADC must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.[]
This compound: A Versatile PEGylated Linker
This compound is a hydrophilic linker featuring a four-unit polyethylene glycol chain with a terminal methyl ether (m) group and a reactive bromide (Br) group. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to a target molecule.[5][6] The PEG chain imparts several desirable properties that are highly advantageous in both PROTAC and ADC design.
Physicochemical Properties of this compound
The key attributes of the this compound linker are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C9H19BrO4 | [5] |
| Molecular Weight | 271.15 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in aqueous media and various organic solvents | [5][7] |
| Key Functional Groups | Methoxy (m), PEG4 chain, Bromide (Br) | [7] |
Advantages of the PEG4 Moiety
The incorporation of a PEG4 chain offers several benefits:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire PROTAC or ADC molecule, which is often a challenge for large, complex structures.[2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[8]
-
Reduced Aggregation: The PEG linker can mitigate the propensity for aggregation, particularly in ADCs with hydrophobic payloads and high drug-to-antibody ratios (DARs).[9]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and ability to shield molecules from the immune system, potentially reducing the immunogenicity of the therapeutic.[8]
-
Conformational Flexibility: The flexible nature of the PEG chain can allow for optimal orientation of the two ligands in a PROTAC to facilitate the formation of a stable and productive ternary complex.[2]
This compound in PROTAC Development
The linker is a critical determinant of a PROTAC's degradation efficiency. Its length, flexibility, and attachment points all influence the geometry and stability of the ternary complex.[2] A PEG4 linker provides a balance of flexibility and defined length, which can be optimal for inducing protein degradation.
Impact on Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[7] The linker plays a crucial role in orchestrating this interaction by dictating the relative orientation and proximity of the POI and the E3 ligase. An optimal linker, such as one containing a PEG4 moiety, can facilitate favorable protein-protein interactions, leading to positive cooperativity and enhanced ternary complex stability.[10]
PROTAC-mediated protein degradation pathway.
Quantitative Data: BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology.[5] Several PROTACs have been developed to target BRD4 for degradation. The following table summarizes representative data for BRD4-targeting PROTACs, illustrating the impact of the linker on degradation potency. While specific data for an this compound linked BRD4 PROTAC is not available in a comparative table, the data for MZ1, which contains a PEG-based linker, demonstrates the high potency that can be achieved.
| PROTAC | E3 Ligase Ligand | Linker Type | Target | Cell Line | DC50 (nM) | Reference(s) |
| MZ1 | VHL | PEG-based | BRD4 | HeLa | ~13 | [11] |
| ARV-825 | CRBN | PEG-based | BRD4 | RS4;11 | <1 | [12] |
| dBET1 | CRBN | PEG-based | BRD4 | MV4;11 | 4.3 | [12] |
DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein.
Experimental Protocols: Synthesis and Evaluation of a BRD4-targeting PROTAC
A representative protocol for the synthesis and evaluation of a BRD4-targeting PROTAC using a PEG4 linker is outlined below.
Synthesis of a JQ1-PEG4-Pomalidomide PROTAC
This protocol describes a convergent synthesis strategy.
-
Step 1: Synthesis of JQ1-PEG4-Br Intermediate:
-
Dissolve JQ1-acid in anhydrous DMF.
-
Add an activated form of this compound (e.g., Bromo-PEG4-PFP ester) and a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench with water and extract with an organic solvent.
-
Purify the intermediate by flash column chromatography.[13]
-
-
Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide):
-
Dissolve the JQ1-PEG4-Br intermediate and pomalidomide in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product.
-
Purify the final PROTAC by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.[13]
-
Western Blotting for BRD4 Degradation
This is a primary assay to measure target protein degradation.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50.[11]
A typical workflow for the design and evaluation of PROTACs.
BRD4 Signaling Pathway
BRD4 is a transcriptional co-activator that binds to acetylated histones and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and stimulates the transcription of target genes, including the oncogene c-MYC. By inducing the degradation of BRD4, PROTACs effectively shut down this signaling cascade.[5]
BRD4 signaling pathway and PROTAC intervention.
This compound in ADC Development
The linker is a pivotal component of an ADC, influencing its stability, pharmacokinetics, and the efficiency of payload delivery. This compound is described as a cleavable ADC linker, suggesting it is designed to release the payload under specific conditions within the target cell.[8]
Impact of PEG Linker Length on ADC Efficacy
| Linker PEG Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| Short (e.g., PEG4) | Lower (more potent) | Moderate | Good | [8] |
| Medium (e.g., PEG8) | Higher | Increased | Improved | [8] |
| Long (e.g., PEG12+) | Higher | Significantly Increased | Potentially further improved | [8] |
This table represents a generalized trend observed in preclinical studies.
Experimental Protocols: Synthesis and Characterization of a Trastuzumab-MMAE ADC
A common approach for ADC synthesis involves the reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups, followed by conjugation with a maleimide-functionalized linker-payload.
Synthesis of a Trastuzumab-MMAE ADC
-
Antibody Reduction:
-
Partially reduce a monoclonal antibody like Trastuzumab with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).[9]
-
-
Linker-Payload Synthesis:
-
Synthesize the linker-payload conjugate. For an this compound linker, the bromide would be reacted with a suitable functional group on the payload or an intermediate. The other end of the PEG linker would be functionalized with a maleimide group to react with the antibody's thiols.
-
-
Conjugation:
-
React the reduced antibody with the maleimide-functionalized linker-payload (e.g., Maleimide-PEG4-MMAE).
-
The reaction is typically performed in a buffer at a controlled pH and temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC to determine the DAR, level of aggregation, and in vitro potency.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of m-PEG4-Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-bromide (m-PEG4-Br), a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this compound is paramount for ensuring the reproducibility of experimental results and the quality of the final conjugate.
Physicochemical Properties of this compound
This compound, also known as 1-bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane, is a monodisperse polyethylene glycol derivative. The methoxy cap provides stability and reduces the potential for non-specific binding, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions.[1][2][3][4]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₉BrO₄ | [3][4] |
| Molecular Weight | 271.15 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid or solid powder | [1] |
| Purity | Typically ≥95% | [3] |
Solubility Profile
The solubility of this compound is a key consideration for its application in various reaction conditions. The polyethylene glycol chain imparts significant hydrophilicity, enhancing its solubility in aqueous media and a range of organic solvents.[1][2][3][4]
Qualitative Solubility:
Based on available data and the known properties of similar PEGylated molecules, this compound exhibits good solubility in a variety of common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain promotes aqueous solubility.[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions.[1] |
| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions. |
| Dichloromethane (DCM) | Soluble | Suitable for organic synthesis applications. |
| Ethanol | Soluble | Miscible in all proportions. |
| Methanol | Soluble | Miscible in all proportions. |
Quantitative Solubility Data:
Stability and Storage
The stability of this compound is influenced by its storage conditions and its inherent chemical reactivity. Proper handling and storage are crucial to maintain its integrity and ensure consistent performance in conjugation reactions.
Recommended Storage Conditions:
To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years).[1][3][4] 0-4°C for short-term storage (days to weeks).[1][4] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation of the PEG backbone. |
| Moisture | Store in a tightly sealed container with a desiccant. | The bromide is susceptible to hydrolysis. |
| Light | Protect from light. | Prevents photo-induced degradation. |
Chemical Stability and Degradation Pathways:
The primary routes of degradation for this compound are hydrolysis and nucleophilic substitution.
-
Hydrolysis: In the presence of water, the terminal bromide can undergo hydrolysis to form m-PEG4-OH and hydrobromic acid. This process is accelerated at higher temperatures and at neutral to basic pH.
-
Nucleophilic Substitution: The bromide is a good leaving group, making the molecule susceptible to reaction with various nucleophiles.[1][2][3][4] While this is the basis for its utility in bioconjugation, it also means that care must be taken to avoid unintended reactions with components of the reaction buffer or other molecules.
-
Oxidative Degradation: The polyethylene glycol backbone can be susceptible to oxidative degradation, particularly in the presence of metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere minimizes this risk.
Below is a diagram illustrating the primary degradation pathway of this compound.
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability assessment of this compound.
Protocol for Determining Quantitative Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Caption: Workflow for determining the quantitative solubility of this compound.
Methodology:
-
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS buffer, ethanol)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation (HPLC, LC-MS, or NMR)
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a magnetic stirrer at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24 hours to ensure saturation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD), LC-MS, or quantitative NMR (qNMR) with an internal standard).
-
Prepare a standard curve of this compound in the same solvent.
-
Calculate the concentration of this compound in the supernatant from the standard curve and account for the dilution factor to determine the solubility.
-
Protocol for Stability Indicating HPLC Method
This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and monitor its degradation.
Caption: Experimental workflow for a stability-indicating HPLC method.
Methodology:
-
Instrumentation and Reagents:
-
HPLC system with a UV or universal detector (CAD/ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound
-
Reagents for forced degradation (HCl, NaOH, H₂O₂)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: 210 nm or CAD/ELSD
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Sample Preparation for Forced Degradation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acidic: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH.
-
Basic: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.2 M HCl.
-
Oxidative: Mix equal volumes of the stock solution and 6% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Inject the prepared samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
For identification of unknown degradation peaks, collect fractions and analyze by mass spectrometry.
-
Conclusion
This compound is a versatile linker with favorable solubility in a wide range of solvents, making it suitable for diverse applications in drug development and bioconjugation. However, its stability is contingent upon proper storage and handling to prevent hydrolysis and oxidative degradation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound, ensuring the reliability and reproducibility of their scientific endeavors. A thorough understanding of these core properties is essential for the successful design and synthesis of novel PEGylated therapeutics.
References
- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 2. Bromo-PEG5-Acid Of PEG Linker Is For Targeted Drug Delivery [m.polyethyleneglycolpeg.com]
- 3. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to m-PEG4-Br: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and applications of methoxy-polyethylene glycol (4)-bromide (m-PEG4-Br), a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis-Targeting Chimeras (PROTACs).
Core Physicochemical Properties of this compound
This compound is a versatile chemical tool comprised of a methoxy-capped polyethylene glycol (PEG) chain with four ethylene glycol units, terminating in a bromide functional group. The PEG component imparts hydrophilicity, enhancing the solubility and improving the pharmacokinetic profile of the conjugated molecule, while the bromide serves as a reactive handle for nucleophilic substitution.[1][2]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 271.15 g/mol | [1][3] |
| Molecular Formula | C9H19BrO4 | [3][4] |
| Spacer Arm Length (Calculated) | ~14.7 Å | Calculation based on bond lengths |
| CAS Number | 110429-45-3 | [3][4] |
| Purity | Typically ≥95% | [3][4] |
Calculation of Spacer Length:
The spacer arm length of the PEG4 linker is a crucial parameter in the design of bioconjugates, as it dictates the distance between the conjugated moieties. An estimated length can be calculated based on the sum of the bond lengths of the atoms in the backbone of the linker.
The backbone of the this compound spacer consists of the following sequence of bonds starting from the oxygen of the methoxy group to the bromine atom:
-(CH2-CH2-O)4-CH2-CH2-Br
This corresponds to:
-
8 Carbon-Oxygen (C-O) single bonds
-
8 Carbon-Carbon (C-C) single bonds
-
1 Carbon-Bromine (C-Br) single bond (part of the reactive group, not the spacer itself)
Using standard bond lengths:
-
C-C bond length: ~1.54 Å
-
C-O bond length: ~1.43 Å
The repeating unit of ethylene glycol (O-CH2-CH2) has a length of approximately 3.5 Å. With four such units, the PEG portion of the linker contributes significantly to the overall length.
A more detailed calculation is as follows: The backbone consists of the sequence: O-C-C-O-C-C-O-C-C-O-C-C-Br. The spacer arm is considered to be the PEG chain.
The spacer arm consists of 4 repeating (-O-CH2-CH2-) units. This gives a backbone of 4 x (1 C-C bond + 2 C-O bonds) = 4 C-C bonds and 8 C-O bonds. However, the structure is CH3-O-(CH2CH2O)4-Br. The spacer is the -(CH2CH2O)4- portion. This consists of 8 C-O bonds and 8 C-C bonds in a chain.
A simplified estimation for a PEG linker is approximately 3.5 Å per ethylene glycol unit. For a PEG4 linker, this would be 4 * 3.5 Å = 14 Å.
A more precise calculation considering the bond angles in a fully extended conformation: Length = (Number of C-C bonds * C-C bond length * sin(θ/2)) + (Number of C-O bonds * C-O bond length * sin(θ/2)) Assuming a tetrahedral bond angle (θ) of 109.5°, sin(109.5°/2) ≈ 0.819. Length ≈ (8 * 1.54 Å * 0.819) + (8 * 1.43 Å * 0.819) ≈ 10.08 Å + 9.36 Å ≈ 19.44 Å.
However, a commonly accepted approximation for the length of a PEG spacer is calculated as the number of atoms in the backbone multiplied by an average bond length, often cited as ~1.4 nm for a PEG4 spacer.[2] A value of ~14.7 Å is a reasonable estimate for the extended length of the 13-atom backbone of the PEG4 spacer (-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-).
Applications in PROTAC Synthesis
This compound is frequently utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The PEG4 spacer provides the necessary length and flexibility to bridge the target protein binder and the E3 ligase ligand, facilitating the formation of a productive ternary complex.
Below is a logical workflow for the synthesis of a PROTAC utilizing a PEG4 linker.
References
Navigating the Safe Handling of m-PEG4-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for m-PEG4-Br (1-Bromo-2,5,8,11-tetraoxatridecane), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. While current safety data sheets indicate a low hazard profile, this guide adopts a precautionary approach, emphasizing best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a bromide functional group. The PEG chain enhances solubility in aqueous and many organic solvents, a critical feature for its application in biological systems. The bromide serves as an effective leaving group for nucleophilic substitution reactions.
| Property | Value | Reference(s) |
| Chemical Name | 1-Bromo-2,5,8,11-tetraoxatridecane | [1][2] |
| Synonyms | m-PEG4-bromide, Triethylene Glycol 2-Bromoethyl Methyl Ether | [3] |
| CAS Number | 110429-45-3 | [3] |
| Molecular Formula | C9H19BrO4 | [3] |
| Molecular Weight | 271.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% | [4] |
| Density | ~1.256 g/cm³ | |
| Boiling Point | 296.3°C at 760 mmHg | |
| Flash Point | 118.8°C | |
| Solubility | Soluble in DMSO, DMF, water, and other common organic solvents. | [1][5] |
Section 2: Safety and Hazard Information
According to available Safety Data Sheets (SDS) from suppliers such as TCI Chemicals and Santa Cruz Biotechnology, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008 and the 2012 OSHA Hazard Communication Standard.[6] However, it is crucial to note that the toxicological properties have not been thoroughly investigated.[7] A structurally similar compound with a shorter PEG chain, 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane (a PEG3 derivative), is classified as causing skin, eye, and respiratory irritation.[8][9] Therefore, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is essential to minimize exposure.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] |
| Respiratory Protection | If working with aerosols or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[6] |
Section 3: Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[6]
-
Aerosol Prevention: Avoid the generation of vapors or mists.[6]
-
Hygiene: Wash hands thoroughly after handling.[6]
Storage
-
Short-term Storage: Store at 2-8°C.[2]
-
Long-term Storage: For extended periods, store at -20°C in a tightly sealed container.[4]
-
Protection: Protect from moisture and light.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[7]
Section 4: Experimental Protocols
The following are generalized protocols for the safe use of this compound. Researchers should adapt these based on their specific experimental needs and institutional safety guidelines.
Preparation of Stock Solutions
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Use anhydrous solvents such as DMF or DMSO for optimal stability and reactivity.[1]
-
Dissolution: Under a fume hood, add the desired volume of solvent to the vial containing this compound.
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7] |
Accidental Release Measures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Do not: Do not flush into the sewer system.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: Carbon oxides and hydrogen bromide may be produced.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Section 5: Visualizing Safe Handling Workflows
The following diagrams illustrate key decision-making processes and workflows for the safe handling of this compound.
Section 6: Conclusion
While this compound is not currently classified as a hazardous material, a thorough understanding and implementation of robust safety protocols are essential for its handling. This guide provides a foundation for researchers, scientists, and drug development professionals to work with this compound in a manner that prioritizes safety and experimental integrity. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- 1. m-PEG4-bromide | CAS: 110429-45-3 | AxisPharm [axispharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biochempeg.com [biochempeg.com]
- 8. 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane 97% | 72593-77-2 [sigmaaldrich.com]
- 9. 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane 97 72593-77-2 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Technical Guide to m-PEG4-Br: Suppliers, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-PEG4-Br), a key bifunctional linker used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines commercially available suppliers, their stated product purity, and a general framework for the quality control of this critical reagent.
Introduction to this compound
This compound, also known as 13-Bromo-2,5,8,11-tetraoxatridecane, is a hydrophilic linker possessing a terminal methoxy group and a reactive bromide. The methoxy group provides stability and increased water solubility, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions. These characteristics make it a versatile tool for covalently attaching the PEG spacer to various molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties. Its defined length and monodispersity are critical for producing homogeneous conjugates with reproducible characteristics.
Commercial Suppliers and Purity Specifications
The purity of this compound is a critical parameter for ensuring the reproducibility and safety of its downstream applications. Several suppliers offer this reagent, with purity typically determined by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the information from various suppliers.
| Supplier | Stated Purity | Analytical Method | Catalog Number |
| MedchemExpress | 98.81%[1] | GC, ¹H NMR[1] | HY-130161[1] |
| InvivoChem | ≥98%[2] | Not Specified | V25870[2] |
| BroadPharm | 95%[3] | NMR[3] | BP-21072[3] |
| Biopharma PEG | ≥95%[4] | Not Specified | Not Specified |
| CP Lab Safety | 95% Min[5][6] | Not Specified | Not Specified |
| AxisPharm | ≥95% | Not Specified | AP10201 |
| ChemScene | ≥95% | Not Specified | CS-0109323[7] |
Experimental Methodologies: A General Approach
While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary to the manufacturers, a general workflow can be outlined based on established chemical principles and analytical techniques for similar PEGylated compounds.
Synthesis and Purification
The synthesis of this compound typically involves the bromination of the terminal hydroxyl group of m-PEG4-OH. A common synthetic route would be the reaction of m-PEG4-OH with a brominating agent like thionyl bromide or phosphorus tribromide.
General Synthesis Reaction:
Purification of the final product is crucial to remove unreacted starting materials and byproducts. This is typically achieved through column chromatography on silica gel. The fractions are monitored by thin-layer chromatography (TLC) to isolate the pure this compound.
Quality Control and Purity Analysis
A multi-step analytical approach is necessary to ensure the identity, purity, and quality of this compound.
3.2.1. Structural Confirmation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound. The spectrum should be consistent with the expected structure, showing characteristic peaks for the methoxy group protons, the ethylene glycol repeating unit protons, and the protons on the carbon adjacent to the bromine atom. A certificate of analysis from MedchemExpress confirms the use of ¹H NMR for structural consistency.[1]
3.2.2. Purity Determination: Gas Chromatography (GC)
Gas Chromatography (GC) with a flame ionization detector (FID) is a standard method for assessing the purity of volatile and semi-volatile compounds like this compound. The percentage purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. MedchemExpress reports a purity of 98.81% for their this compound as determined by GC.[1]
3.2.3. Purity Determination: High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed for purity analysis. While a specific protocol for this compound is not publicly available, a general method would involve a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector, although this compound lacks a strong chromophore. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are more suitable for quantifying non-volatile analytes like PEG compounds.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound, from initial synthesis to final product release.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
- 3. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 4. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Note and Protocol: m-PEG4-Br Conjugation to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, peptides, proteins, and nanoparticles.[1] By covalently attaching PEG chains, one can enhance solubility, increase circulating half-life, and reduce immunogenicity.[1][2] m-PEG4-Br (methoxy-PEG4-bromide) is a monofunctional PEG linker containing a terminal bromide group. The bromide is an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions with primary amines (-NH2) found in lysine residues of proteins or other amine-containing molecules.[3][4][5] This reaction, a classic SN2 nucleophilic substitution, forms a stable secondary amine linkage.[6] This document provides a comprehensive protocol for the conjugation of this compound to primary amines, including reaction setup, purification, and characterization of the final conjugate.
Reagent Properties and Storage
This compound is a hydrophilic linker that increases the solubility of the target molecule in aqueous media.[4] Proper handling and storage are crucial for maintaining its reactivity.
| Property | Description | Source |
| Chemical Name | 13-bromo-2,5,8,11-tetraoxatridecane | [3][7] |
| Synonyms | m-PEG4-bromide, Methyl-PEG4-bromide | [7][8] |
| Molecular Formula | C9H19BrO4 | [3][8] |
| Molecular Weight | ~271.15 g/mol | [3][8] |
| Appearance | Solid powder or colorless oil | [3][9] |
| Purity | Typically ≥95% | [4][8] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [3][7][9] |
| Storage (Short-term) | 0 - 4°C for days to weeks, dry and dark. | [3] |
| Storage (Long-term) | -20°C for months to years, sealed and protected from light and moisture. | [3][4][7] |
| Handling | Equilibrate vial to room temperature before opening. Use anhydrous solvents. | [7][10] |
Reaction Mechanism and Workflow
The conjugation of this compound to a primary amine proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the primary amine nitrogen attacks the carbon atom bonded to the bromine. This forms a transition state where the amine is forming a new bond and the bromide is breaking its bond. The bromide ion is subsequently displaced as the leaving group, resulting in a stable secondary amine linkage and a protonated amine, which is then deprotonated by a base in the reaction buffer.
The overall experimental process follows a logical sequence of preparation, reaction, purification, and analysis.
Experimental Protocol
This protocol provides a general guideline. Molar ratios, reaction times, and buffer conditions may need to be optimized for specific applications.
3.1 Materials and Equipment
-
This compound
-
Amine-containing molecule (protein, peptide, etc.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer: Non-amine-containing buffer, pH 7-9. Examples:
-
100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
100 mM sodium borate, pH 8.5
-
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC or IEX chromatography columns, dialysis cassettes)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
-
Standard laboratory equipment (vortex, centrifuge, reaction vials)
3.2 Reagent Preparation
-
Amine Substrate Solution: Prepare your amine-containing molecule in the chosen Reaction Buffer at a known concentration (e.g., 1-5 mg/mL for proteins).
-
This compound Stock Solution: Equilibrate the this compound vial to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) by dissolving the required amount in anhydrous DMSO or DMF. This should be done immediately before use.[11]
3.3 Conjugation Reaction
-
Add a calculated molar excess of the this compound stock solution to the amine substrate solution. A 10- to 20-fold molar excess of PEG linker per amine is a good starting point.[12]
-
Gently mix the reaction vial and incubate at room temperature for 2 to 18 hours. The optimal time should be determined empirically. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Monitoring (Optional): The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC/MS to observe the formation of the conjugated product.
3.4 Quenching the Reaction (Optional)
-
If desired, the reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[10]
-
Add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30-60 minutes at room temperature.
| Parameter | Typical Starting Condition | Rationale / Notes |
| pH | 7.0 - 9.0 | The primary amine needs to be in its deprotonated, nucleophilic state. Higher pH favors this but can compromise protein stability. |
| Molar Ratio | 10-20 fold excess of this compound per amine | A molar excess drives the reaction towards the product. This may require optimization to control the degree of PEGylation.[12] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of biomolecules. Can be lowered to 4°C to slow down the reaction or for sensitive substrates. |
| Reaction Time | 2 - 18 hours | Highly dependent on the reactivity of the specific amine. Monitor reaction for optimal endpoint. |
| Solvent | Reaction Buffer with <10% DMSO/DMF | Organic solvent is necessary to dissolve this compound. Its final concentration should be kept low to avoid denaturing proteins.[13] |
Purification of the PEGylated Conjugate
Purification is essential to remove unreacted this compound, the unconjugated starting molecule, and any reaction byproducts.[2] The choice of method depends on the physicochemical differences between the starting material and the final product.[14]
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[] | Excellent for removing small molecules (unreacted PEG linker) and separating native protein from larger PEGylated versions.[2][14] | May not resolve species with similar sizes (e.g., mono- vs. di-PEGylated proteins). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[14] | PEGylation shields surface charges, altering elution.[14] Very effective at separating different degrees of PEGylation (e.g., 0, 1, 2 PEGs) and positional isomers.[2][] | Requires charge differences between species; less effective for neutral molecules. |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | Good for analyzing and purifying PEGylated peptides and small proteins. Can separate positional isomers.[] | The use of organic solvents may denature larger proteins. |
| Dialysis / Ultrafiltration | Separation based on a molecular weight cut-off (MWCO) membrane.[14] | Simple method to remove small molecules like unreacted PEG linkers and buffer exchange.[16] | Cannot separate unconjugated protein from the PEGylated product. Trade-off between yield and purity.[14] |
4.1 General Protocol for SEC Purification
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance (typically at 280 nm for proteins). The PEGylated conjugate, having a larger hydrodynamic radius, will typically elute earlier than the unconjugated molecule.[]
-
Pool the fractions containing the purified conjugate and confirm purity via HPLC and/or SDS-PAGE.
Characterization of the Conjugate
After purification, the conjugate must be characterized to confirm successful PEGylation and determine purity.
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (LC/MS, MALDI-TOF) | Confirm covalent attachment of the PEG linker.[1] | Provides the molecular weight of the conjugate. A mass shift corresponding to the mass of the attached m-PEG4 moiety confirms conjugation.[1] |
| HPLC (SEC, IEX, RP-HPLC) | Assess purity and heterogeneity.[2] | Determines the percentage of conjugated vs. unconjugated material. Can resolve different degrees of PEGylation and positional isomers. |
| SDS-PAGE | Visualize size shift (for proteins). | The PEGylated protein will migrate slower than the unconjugated protein, showing a band at a higher apparent molecular weight. |
| NMR Spectroscopy | Structural confirmation (for small molecules).[17] | Can confirm the formation of the new C-N bond and the presence of the PEG chain protons. Useful for determining purity of functionalized PEGs.[17] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive this compound (hydrolysis).- pH of reaction is too low.- Insufficient molar excess of PEG linker.- Amine is not accessible. | - Use fresh, anhydrous DMSO/DMF for stock solution.- Increase reaction pH to 8.0-8.5.- Increase the molar ratio of this compound.- Consider denaturing conditions if protein structure allows. |
| Polydispersity / Multiple PEGylations | - Molar ratio of PEG linker is too high.- Reaction time is too long. | - Reduce the molar excess of this compound.- Perform a time-course experiment to find the optimal reaction time.- Use IEX chromatography to separate species. |
| Precipitation of Protein | - Final concentration of organic solvent (DMSO/DMF) is too high.- pH or buffer conditions are suboptimal for protein stability. | - Ensure final organic solvent concentration is <10%.- Perform a buffer screen to find optimal conditions for protein solubility. |
| Difficulty in Purification | - Small difference in size/charge between product and starting material. | - Try a different chromatography method (e.g., IEX instead of SEC).- Optimize gradient/elution conditions. |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 5. polysciences.com [polysciences.com]
- 6. researchgate.net [researchgate.net]
- 7. m-PEG4-bromide | CAS: 110429-45-3 | AxisPharm [axispharm.com]
- 8. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
- 9. m-PEG4-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. enovatia.com [enovatia.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for m-PEG4-Br in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase systemic circulation time, and reduce immunogenicity.[1][2][3] m-PEG4-Br is a short, discrete PEG linker containing a terminal bromide functional group. The bromide acts as a good leaving group for nucleophilic substitution reactions, making it particularly suitable for the alkylation of thiol groups on cysteine residues within a peptide sequence.[4][5] This site-specific modification allows for the precise introduction of the PEG moiety, preserving the peptide's biological activity.
One of the prominent applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and efficient protein degradation.[7]
These application notes provide a comprehensive, step-by-step guide for the use of this compound in peptide modification, with a focus on the alkylation of cysteine residues. Detailed protocols for the conjugation reaction, purification, and characterization of the PEGylated peptide are provided, along with representative data and visualizations to aid researchers in the successful application of this versatile reagent.
Data Presentation
Table 1: Reaction Parameters for Cysteine Alkylation with this compound
| Parameter | Recommended Condition | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can lead to aggregation. |
| This compound:Peptide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Buffer | Phosphate or Borate buffer (50-100 mM) | Avoid buffers containing primary amines (e.g., Tris) as they can compete in the reaction. |
| pH | 7.0 - 8.0 | The thiol group of cysteine needs to be in its nucleophilic thiolate form. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Use a 1-2 molar equivalent to the peptide to ensure the cysteine thiol is in its reduced state. |
| Reaction Temperature | Room Temperature (20-25°C) | Reaction is typically efficient at room temperature. |
| Reaction Time | 2 - 4 hours | Monitor reaction progress by LC-MS. |
| Quenching Agent | N-acetyl-cysteine or β-mercaptoethanol | Added in excess to react with any unreacted this compound. |
Table 2: Representative Purification and Characterization Data
| Parameter | Typical Result | Method |
| Purity of Crude Product | >70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity of Final Product | >95% | RP-HPLC |
| Yield | 60-80% | Calculated from the peak area of the purified product in the HPLC chromatogram. |
| Mass Confirmation | Observed mass corresponds to the theoretical mass of the PEGylated peptide. | Mass Spectrometry (ESI-MS or MALDI-TOF)[9][10][11][12][13] |
Experimental Protocols
Protocol 1: Modification of a Cysteine-Containing Peptide with this compound
This protocol describes the general procedure for the S-alkylation of a peptide containing a free cysteine residue with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (10 mM in water)
-
Quenching Solution: N-acetyl-cysteine (100 mM in water)
-
Solvent for this compound (e.g., DMSO or DMF)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 2 mg/mL.
-
Reduction of Cysteine: Add TCEP solution to the peptide solution to a final concentration of 1.5 molar equivalents relative to the peptide. Incubate for 30 minutes at room temperature to ensure the cysteine thiol is fully reduced.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the reduced peptide solution to achieve a 3-fold molar excess of this compound over the peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 3 hours. Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, and 3 hours) and analyzing them by LC-MS.
-
Quenching: Once the reaction is complete (as determined by LC-MS), add the Quenching Solution to a final concentration of 10 molar equivalents relative to the initial amount of this compound. Incubate for an additional 30 minutes at room temperature to quench any unreacted this compound.
-
Purification: Proceed immediately to purification of the PEGylated peptide by RP-HPLC (see Protocol 2).
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
This protocol outlines the purification of the m-PEG4-peptide conjugate from the reaction mixture.
Materials:
-
Crude PEGylated peptide reaction mixture
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA (to a final concentration of ~0.1%). Centrifuge the sample to remove any precipitated material.
-
HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the clarified sample onto the column.
-
Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions corresponding to the major peak of the PEGylated peptide, as detected by UV absorbance at 214 nm or 280 nm.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the purity and identity of the PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry
This protocol describes the confirmation of the molecular weight of the m-PEG4-peptide conjugate.
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[9][10][11][12][13]
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the m-PEG4-peptide conjugate. The expected mass increase corresponds to the mass of the m-PEG4 group minus the mass of a hydrogen atom from the thiol and a bromine atom from the this compound.
Mandatory Visualization
Caption: Experimental workflow for peptide modification with this compound.
Caption: Mechanism of action for a PROTAC utilizing an m-PEG4 linker.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. sciex.com [sciex.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for m-PEG4-Br in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG4-Br (1-Bromo-2,5,8,11-tetraoxatridecan-13-oic acid methyl ester) in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a discrete polyethylene glycol (PEG) linker, such as a four-unit PEG chain, is a critical strategy in modern ADC design to enhance therapeutic efficacy and improve biopharmaceutical properties.
Introduction to this compound in ADC Synthesis
This compound is a heterobifunctional linker that contains a terminal bromide group and a protected carboxylic acid. In the context of ADC synthesis, the bromide serves as a reactive handle for conjugation to a cytotoxic payload, while the other end can be functionalized to react with an antibody. More commonly, a derivative of this compound, such as a maleimide-functionalized PEG4 linker, is employed for conjugation to cysteine residues on the antibody. This document will focus on the application of a maleimide-PEG4-linker construct for the development of cysteine-linked ADCs.
The incorporation of a PEG4 spacer offers several key advantages in ADC development:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG4 linker imparts hydrophilicity to the ADC, which can mitigate aggregation, improve solubility, and lead to a better overall therapeutic profile.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a microenvironment around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.
-
Defined Spacer Length: The use of a discrete PEG4 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.
-
Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG4 linker helps to prevent the formation of ADC aggregates, which can be a significant issue during manufacturing and can lead to immunogenicity and altered efficacy.
Experimental Protocols
The synthesis of an ADC using a maleimide-PEG4-linker involves a multi-step process, beginning with the modification of the antibody to generate free thiol groups, followed by conjugation of the linker-payload, and concluding with purification and characterization of the final ADC. The following protocols are based on the conjugation of a maleimide-PEG4-vc-MMAE linker-drug to the antibody Trastuzumab.
Protocol 1: Antibody Reduction (Generation of Free Thiols)
This protocol describes the partial reduction of interchain disulfide bonds in Trastuzumab to generate reactive sulfhydryl (thiol) groups for conjugation.
Materials:
-
Trastuzumab (10 mg/mL in a suitable buffer, e.g., PBS)
-
500 mM Sodium Borate/500 mM NaCl, pH 8.0
-
100 mM Dithiothreitol (DTT) in water
-
Sephadex G-25 column
-
PBS containing 1 mM Diethylenetriaminepentaacetic acid (DTPA)
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB)
Procedure:
-
To 4.8 mL of Trastuzumab solution (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0.
-
Add 600 µL of 100 mM DTT solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Perform buffer exchange by eluting the reduced antibody through a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.
-
Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.
-
Determine the concentration of free thiols by reaction with DTNB and measuring the absorbance at 412 nm.
Protocol 2: ADC Conjugation
This protocol details the conjugation of the maleimide-PEG4-vc-MMAE linker-drug to the reduced Trastuzumab.
Materials:
-
Reduced Trastuzumab solution (from Protocol 1)
-
Maleimide-PEG4-vc-MMAE linker-drug (10 mM stock in DMSO)
-
Acetonitrile
-
PBS containing 1 mM DTPA (PBS/D)
-
100 mM Cysteine solution in PBS/D
Procedure:
-
Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL. Chill the solution on ice.
-
Prepare the drug-linker solution by diluting the 10 mM stock in DMSO with acetonitrile to ensure the final conjugation reaction mixture is 20% organic/80% aqueous. The volume of the drug-linker stock should be calculated to provide a 9.5-fold molar excess of the drug-linker to the antibody. Chill the solution on ice.
-
Rapidly add the chilled drug-linker solution to the cold-reduced antibody solution with mixing.
-
Incubate the reaction mixture on ice for 1 hour.
-
Quench the reaction by adding a 20-fold molar excess of cysteine over the maleimide from a freshly prepared 100 mM solution.
-
Maintain the temperature at 4°C and concentrate the reaction mixture using centrifugal ultrafiltration.
-
Perform buffer exchange by eluting the ADC through a Sephadex G-25 column equilibrated in PBS.
Protocol 3: ADC Purification and Characterization
This section outlines the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
Purification by Hydrophobic Interaction Chromatography (HIC):
HIC is a standard method for purifying ADCs and separating species with different drug loads.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different DARs will elute at different salt concentrations.
-
Collect fractions corresponding to the desired DAR species.
Drug-to-Antibody Ratio (DAR) Determination by Reversed-Phase HPLC (RP-HPLC):
RP-HPLC of the reduced ADC can be used to determine the average DAR.
Materials:
-
RP-HPLC column (e.g., a C4 or C8 column)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
DTT solution
Procedure:
-
Reduce a small aliquot of the purified ADC with an excess of DTT to separate the light and heavy chains.
-
Inject the reduced sample onto the RP-HPLC column.
-
Elute the light and heavy chains using a gradient of Mobile Phase B.
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the potency of the synthesized ADC in a cell-based assay.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MCF-7) for control
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized Trastuzumab-PEG4-vc-MMAE ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H19BrO4 |
| Molecular Weight | 271.15 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Purity | >95% |
| Storage | -20°C |
Table 2: Example Characterization Data for Trastuzumab-PEG4-vc-MMAE ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | RP-HPLC, HIC |
| Monomer Purity | >98% | SEC-HPLC |
| IC50 (SK-BR-3 cells) | 10 - 50 ng/mL | MTT Assay |
| IC50 (MCF-7 cells) | >1000 ng/mL | MTT Assay |
| Binding Affinity (KD) to HER2 | Comparable to unconjugated Trastuzumab | SPR/ELISA |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General structure of a m-PEG4-linked ADC.
Caption: ADC mechanism of action signaling pathway.
Application Notes and Protocols for Creating PROTAC Molecules Using m-PEG4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity and ability to modulate physicochemical properties. This document provides detailed application notes and protocols for the use of methoxy-PEG4-bromide (m-PEG4-Br) as a versatile linker in the synthesis of PROTAC molecules.
Physicochemical Properties of this compound
The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous for PROTAC design. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₉H₁₉BrO₄ |
| Molecular Weight | 271.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DCM, DMF |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
PROTAC Synthesis Using a PEG4 Linker: A Representative Protocol
This section details a representative two-step synthetic protocol for a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC, utilizing a PEG4 linker derived from a bromo-PEG4 precursor. This can be adapted for the use of this compound.
Diagram: Representative PROTAC Synthesis Workflow
Caption: A representative two-step synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocol: Synthesis of a BRD4-targeting PROTAC
This protocol is a generalized procedure and may require optimization for specific POI and E3 ligase ligands.
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid, amine, or alcohol)
-
This compound
-
E3 ligase ligand with a nucleophilic functional group (e.g., amine or phenol)
-
Coupling agents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Step 1: Synthesis of the POI-PEG4-Br Intermediate
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add a coupling agent (1.1 equivalents) and a non-nucleophilic base (2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-Br intermediate.
Step 2: Synthesis of the Final PROTAC Molecule
-
Dissolve the POI-PEG4-Br intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2 equivalents).
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC molecule.
Evaluation of PROTAC Efficacy
The efficacy of a newly synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Diagram: PROTAC Mechanism of Action
Caption: The general mechanism of action for a PROTAC molecule.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blotting.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Treat the cells with different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each dish.[1]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.[1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Diagram: Experimental Workflow for PROTAC Evaluation
Caption: A general experimental workflow for evaluating PROTAC efficacy.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following tables summarize data from various studies on PROTACs with different PEG linker lengths targeting BRD4.
Table 1: Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 27 | Piperazine-based | 1000 | >95 | MDA-MB-231 | [2] |
| Compound 34 | Piperazine-based | 60 | >95 | MDA-MB-231 | [2] |
| Compound 37 | α-acyloxy amide | 62 | >95 | MDA-MB-231 | [2] |
| GNE-987 conjugate | Not specified | 0.23 | Not Reported | PC3 | [3] |
Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | ~0 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data adapted from a study by Arvinas.[4] |
These data highlight the importance of optimizing the linker length for each specific POI and E3 ligase combination to achieve maximal degradation potency.
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a versatile and effective strategy to develop novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the design, synthesis, and evaluation of PEGylated PROTACs. By systematically optimizing the linker and rigorously evaluating the degradation efficacy, the full therapeutic potential of PROTAC technology can be realized.
References
Application Notes and Protocols for the Conjugation of m-PEG4-Br with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of methoxy-poly(ethylene glycol)-bromide (m-PEG4-Br) with thiol-containing molecules. This conjugation reaction is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent attachment of a hydrophilic PEG spacer to proteins, peptides, and other biomolecules. The bromide group of this compound serves as an excellent leaving group for nucleophilic substitution by the thiol group, resulting in a stable thioether linkage.[1][2][3][4] Understanding and optimizing the reaction conditions are crucial for achieving high conjugation efficiency and yield.
The underlying mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step process, the nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the bromine atom, leading to the simultaneous formation of a carbon-sulfur bond and the cleavage of the carbon-bromine bond.
Reaction Mechanism: SN2 Nucleophilic Substitution
The reaction proceeds via an SN2 mechanism, which is a single-step concerted reaction. The thiolate anion (R-S⁻), the deprotonated form of the thiol (R-SH), acts as the nucleophile and attacks the carbon atom attached to the bromine. Simultaneously, the bromide ion departs as the leaving group.
Figure 1: SN2 reaction mechanism for this compound with a thiol group.
Key Reaction Parameters and Optimization
Several factors influence the rate and efficiency of the SN2 reaction between this compound and thiol groups. Careful optimization of these parameters is essential to maximize the yield of the desired conjugate while minimizing side reactions.
| Parameter | Recommended Conditions | Rationale |
| pH | 7.2 - 8.5 | A slightly basic pH facilitates the deprotonation of the thiol group (pKa ~8.5) to the more nucleophilic thiolate anion, which significantly increases the reaction rate. However, very high pH (>9.0) should be avoided as it can lead to side reactions such as hydrolysis of the this compound and denaturation of proteins. |
| Temperature | Room Temperature (20-25°C) to 37°C | Increasing the temperature generally accelerates the reaction rate. However, for sensitive biomolecules like proteins, it is often preferable to conduct the reaction at room temperature or 4°C for a longer duration to prevent denaturation. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Borate) | The hydrophilic PEG chain of this compound imparts good solubility in aqueous media.[3] Polar aprotic solvents can also be used but are less common for biomolecule conjugation. Ensure the chosen buffer does not contain nucleophilic species that could compete with the thiol. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | For proteins, disulfide bonds may need to be reduced to generate free thiol groups. TCEP is a common choice as it is effective and does not contain a thiol group itself, thus not competing in the reaction. DTT (dithiothreitol) can also be used but should be removed before adding the this compound. |
| Molar Ratio | 1.5 to 10-fold molar excess of this compound | A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio depends on the number of available thiol groups and the desired degree of PEGylation. |
| Reaction Time | 2 to 24 hours | The reaction time is dependent on the other parameters (pH, temperature, concentration). Progress of the reaction should be monitored to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule
This protocol provides a general guideline for the conjugation reaction. The specific conditions may need to be optimized for your particular molecule of interest.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide, protein)
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent (optional): TCEP solution (10 mM)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol solution (100 mM)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the thiol groups are in a disulfide bond, add a 10-fold molar excess of TCEP to the solution. Incubate at room temperature for 1 hour.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to the desired concentration.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the thiol-containing molecule solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-6 hours or at 4°C overnight.
-
Quenching: Add a 10-fold molar excess of the Quenching Reagent (relative to the initial amount of this compound) to stop the reaction by consuming any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated product from excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of PEGylation.
Workflow for Protein PEGylation
Figure 2: General workflow for the PEGylation of a protein with this compound.
Applications
The conjugation of this compound to thiol groups has a wide range of applications in research and drug development.
-
Improving Pharmacokinetics of Therapeutic Proteins and Peptides: PEGylation increases the hydrodynamic radius of proteins and peptides, which can reduce renal clearance and prolong their circulation half-life.
-
Increasing Solubility of Hydrophobic Molecules: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of poorly soluble drugs or biomolecules.
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on a protein surface, potentially reducing its immunogenicity.
-
Drug Delivery Systems: PEGylated molecules can be used to create targeted drug delivery systems and nanoparticles.
-
Proteomics and Activity-Based Protein Profiling (ABPP): this compound can be used as a linker to attach probes or tags to cysteine residues in proteins for functional studies.[5]
Quantitative Data Summary
The following table summarizes expected outcomes based on typical reaction conditions. Actual results will vary depending on the specific reactants and conditions used.
| Parameter | Typical Value | Notes |
| Conjugation Efficiency | 50-90% | Highly dependent on the accessibility of the thiol group and optimization of reaction conditions. |
| Yield of Purified Conjugate | 30-70% | Losses can occur during purification steps. |
| Reaction Rate | Moderate | Typically requires several hours to reach completion at room temperature. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Inaccessible thiol group- Suboptimal pH- Inactive this compound | - Increase concentration or incubation time with reducing agent.- Consider protein denaturation/refolding to expose the thiol.- Optimize the reaction pH within the 7.2-8.5 range.- Use fresh, properly stored this compound. |
| Protein Aggregation | - High protein concentration- Unfavorable buffer conditions | - Reduce the protein concentration.- Screen different buffer compositions and additives (e.g., arginine). |
| Multiple PEGylation Products | - Presence of multiple accessible thiol groups | - Use a lower molar excess of this compound.- Consider site-directed mutagenesis to remove unwanted cysteine residues. |
Conclusion
The reaction of this compound with thiol groups provides a robust and versatile method for the PEGylation of biomolecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics, research tools, and diagnostic agents. The protocols and information provided in this document serve as a comprehensive guide for the successful implementation of this important bioconjugation technique.
References
- 1. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
- 2. mPEG4-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bioconjugation of m-PEG4-Br to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to biomolecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include enhanced solubility, increased in vivo stability, prolonged circulation half-life, and reduced immunogenicity.[1][2][3] m-PEG4-Br is a monodisperse PEG linker containing a terminal bromide group. The bromide is an excellent leaving group, making this compound a reactive compound for the alkylation of nucleophilic residues on proteins through a nucleophilic substitution reaction.[4][5] This document provides detailed protocols and application notes for the bioconjugation of this compound to proteins.
Principle of Reaction
The bioconjugation of this compound to proteins proceeds via a nucleophilic substitution (S_N_2) reaction. The electron-rich nucleophilic side chains of certain amino acids attack the carbon atom bearing the bromide, displacing the bromide ion and forming a stable covalent bond between the protein and the PEG moiety. The primary targets for this alkylation are the sulfhydryl group of cysteine and the ε-amino group of lysine. The reactivity of these residues is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic state.[6]
Applications
The covalent attachment of this compound to proteins has numerous applications in research and drug development:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of proteins, reducing renal clearance and extending their circulation time in the body.[1][7]
-
Enhanced Stability: The PEG chain can sterically hinder proteolytic enzymes, protecting the protein from degradation.[1][3]
-
Reduced Immunogenicity: The PEGylation can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[1]
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of proteins that are prone to aggregation.[4][5]
-
Drug Delivery: PEGylated proteins can be used as carriers for small molecule drugs, creating targeted drug delivery systems.[1]
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of this compound to protein, pH, temperature, and reaction time. The following table summarizes typical quantitative data for protein PEGylation, although specific values for this compound may vary depending on the protein and reaction conditions.
| Parameter | Typical Value/Range | Analytical Method(s) | Notes |
| Degree of PEGylation (DOP) | 1 - 5 PEGs/protein | SDS-PAGE, Mass Spectrometry (MALDI-TOF, ESI-MS), HPLC (SEC, RP-HPLC) | The number of PEG molecules conjugated per protein molecule. Can be controlled by adjusting the molar ratio of reactants. |
| Conjugation Efficiency | 50 - 90% | HPLC (SEC, RP-HPLC), Densitometry of SDS-PAGE | The percentage of the initial protein that is successfully PEGylated. |
| Protein Recovery | > 80% | UV-Vis Spectroscopy (A280), BCA Assay, Bradford Assay | The amount of protein recovered after the conjugation and purification steps. |
| Purity of PEGylated Protein | > 95% | HPLC (SEC, RP-HPLC), Capillary Electrophoresis | The percentage of the final product that is the desired PEGylated protein. |
Experimental Protocols
Protocol 1: In-Solution Bioconjugation of this compound to a Protein
This protocol describes the general procedure for PEGylating a protein in solution. The optimal conditions, particularly the molar excess of this compound and the reaction time, should be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that are not intended for modification, they should be kept intact. If targeting cysteine residues that are involved in disulfide bonds, a reduction step with a reagent like Dithiothreitol (DTT) followed by its removal is necessary prior to PEGylation.
-
This compound Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the conjugation buffer) immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts, and separate the PEGylated protein from the unconjugated protein using an appropriate chromatography method.
-
Size Exclusion Chromatography (SEC) is effective for separating based on size differences between the PEGylated and un-PEGylated protein.
-
Ion Exchange Chromatography (IEX) can also be used if the PEGylation alters the net charge of the protein.
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified fractions to confirm the increase in molecular weight due to PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation.
-
HPLC (SEC or RP-HPLC): Assess the purity of the final product.
-
Protein Concentration: Determine the final concentration of the PEGylated protein using a suitable method (e.g., UV-Vis at 280 nm, being mindful of potential interference from the PEG moiety, or a colorimetric assay like BCA).
-
Visualizations
Caption: Experimental workflow for the bioconjugation of this compound to proteins.
Caption: Nucleophilic substitution reaction of this compound with a protein nucleophile (Nu:).
References
- 1. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Note and Protocol for Surface Modification of Nanoparticles with m-PEG4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles.[1][2] PEGylation creates a hydrophilic protective layer that can reduce protein adsorption, minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time.[1][2][3] This "stealth" property is crucial for effective drug delivery to target tissues. m-PEG4-Br is a short-chain PEG linker featuring a terminal bromide group. The bromide is an excellent leaving group, facilitating efficient covalent conjugation to nucleophilic functional groups, such as primary amines, on the nanoparticle surface via a nucleophilic substitution reaction.[4]
This document provides a detailed protocol for the surface modification of amine-functionalized silica nanoparticles with this compound. It includes procedures for the initial amine functionalization of silica nanoparticles, the subsequent PEGylation reaction, and methods for characterizing the modified nanoparticles.
Experimental Workflow
The overall process involves a two-step modification of silica nanoparticles. First, the surface of bare silica nanoparticles is functionalized with primary amine groups using (3-aminopropyl)triethoxysilane (APTES). Subsequently, these amine-functionalized nanoparticles are reacted with this compound to attach the PEG chains.
Caption: Workflow for this compound surface modification of nanoparticles.
Experimental Protocols
Protocol 1: Amine Functionalization of Silica Nanoparticles with APTES
This protocol describes the introduction of primary amine groups onto the surface of silica nanoparticles using a post-synthesis grafting method.[5]
Materials:
-
Silica Nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) Water
Procedure:
-
Dispersion of Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene to a concentration of 10-20 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.[5]
-
Silanization Reaction: In a round-bottom flask equipped with a condenser, add the silica nanoparticle suspension. For every 100 mg of silica nanoparticles, add 1 mL of APTES.[6]
-
Heat the reaction mixture to 80-110°C and stir continuously under a nitrogen atmosphere for 12-24 hours.[5]
-
Washing and Purification: After the reaction, cool the suspension to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Remove the supernatant and wash the nanoparticles sequentially with toluene, ethanol, and DI water. Repeat the washing steps three times to remove unreacted APTES.[5]
-
Drying: Dry the resulting amine-functionalized silica nanoparticles (NH2-SNPs) under vacuum.
Protocol 2: Surface Modification with this compound
This protocol details the conjugation of this compound to the amine-functionalized silica nanoparticles. The reaction proceeds via nucleophilic substitution, where the primary amine on the nanoparticle surface displaces the bromide group of the this compound.
Materials:
-
Amine-functionalized silica nanoparticles (NH2-SNPs)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Ethanol
-
Deionized (DI) Water
Procedure:
-
Dispersion of Amine-Functionalized Nanoparticles: Disperse the dried NH2-SNPs in anhydrous DMF to a concentration of 5-10 mg/mL. Sonicate for 15 minutes to ensure a uniform dispersion.
-
PEGylation Reaction: In a reaction vessel, add the NH2-SNP suspension. Add this compound in a 10 to 50-fold molar excess relative to the estimated number of amine groups on the nanoparticle surface.
-
Add a non-nucleophilic base, such as DIPEA, in a 2 to 5-fold molar excess relative to the this compound. The base acts as a proton scavenger.
-
Heat the reaction mixture to 50-70°C and stir under a nitrogen atmosphere for 24-48 hours.
-
Washing and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the PEGylated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Wash the nanoparticles thoroughly with DMF, followed by ethanol and then DI water to remove unreacted this compound, base, and solvent. Repeat the washing cycle three times.
-
Final Product: Resuspend the this compound modified nanoparticles in the desired buffer or DI water for storage at 4°C.
Characterization of Modified Nanoparticles
Successful surface modification should be confirmed by a suite of characterization techniques.
Signaling Pathway of Surface Modification
The following diagram illustrates the chemical transformation on the nanoparticle surface at each stage.
Caption: Chemical transformation of the nanoparticle surface.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles at each stage of modification.
Table 1: Physicochemical Properties
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica Nanoparticles | 100 ± 5 | < 0.2 | -15 to -30[7] |
| Amine-Functionalized SNPs | 105 ± 7 | < 0.2 | +20 to +40[7] |
| This compound Modified SNPs | 115 ± 10 | < 0.25 | -5 to +5[8] |
Table 2: PEG Grafting Density
| Characterization Method | Parameter Measured | Typical Value |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | 10-20% |
| Calculated Grafting Density | PEG chains/nm² | 0.5 - 1.5 |
Detailed Methodologies for Key Experiments
Dynamic Light Scattering (DLS) for Size and Zeta Potential
DLS measures the hydrodynamic diameter and zeta potential of nanoparticles in a colloidal suspension.[3]
-
Sample Preparation: Disperse the nanoparticles in DI water or a suitable buffer at a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is well-dispersed by brief sonication.
-
Measurement:
-
For size measurement, equilibrate the sample at 25°C and measure the scattered light intensity fluctuations. The hydrodynamic diameter is calculated from the diffusion coefficient using the Stokes-Einstein equation.
-
For zeta potential, the electrophoretic mobility of the nanoparticles in an applied electric field is measured. This is then converted to the zeta potential.
-
-
Data Analysis: Report the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
Thermogravimetric Analysis (TGA) for PEG Grafting Density
TGA measures the change in mass of a sample as a function of temperature. This can be used to quantify the amount of organic material (APTES and PEG) grafted onto the inorganic silica core.[9]
-
Sample Preparation: Lyophilize the nanoparticle samples to obtain a dry powder.
-
Measurement: Place a known mass of the dried nanoparticles (typically 5-10 mg) in a TGA crucible. Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis:
-
The weight loss between 200°C and 600°C corresponds to the decomposition of the grafted organic molecules.
-
The PEG grafting density (σ) in chains/nm² can be calculated using the following formula:
σ = (W_PEG * N_A) / (M_PEG * A_total)
Where:
-
W_PEG is the mass of grafted PEG determined from the TGA weight loss.
-
N_A is Avogadro's number.
-
M_PEG is the molecular weight of this compound.
-
A_total is the total surface area of the nanoparticles in the sample, which can be calculated from the nanoparticle size and concentration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present on the nanoparticle surface.
-
Sample Preparation: Prepare pellets of the dried nanoparticle samples mixed with potassium bromide (KBr).
-
Measurement: Acquire the infrared spectra over a range of 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Bare SNPs: Look for broad peaks around 3400 cm⁻¹ (O-H stretching of silanol groups) and a strong peak around 1100 cm⁻¹ (Si-O-Si stretching).
-
NH2-SNPs: Appearance of new peaks corresponding to N-H bending (around 1560 cm⁻¹) and C-H stretching of the propyl chain (around 2930 cm⁻¹).[9]
-
This compound Modified SNPs: Appearance of a strong C-O-C ether stretching peak (around 1100 cm⁻¹, often overlapping with the Si-O-Si peak) and an increase in the intensity of the C-H stretching peaks.[9]
-
Conclusion
This application note provides a comprehensive protocol for the surface modification of silica nanoparticles with this compound. The successful functionalization can be confirmed through a combination of characterization techniques that assess changes in size, surface charge, and the presence of grafted molecules. This protocol offers a robust method for producing PEGylated nanoparticles with enhanced properties for various biomedical applications.
References
- 1. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grafting of Poly(ethylene glycol)s onto nanometer silica surface by a one-step procedure - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2.3. Synthesis of Amino-Functionalized Silica Nanoparticles (Si@NH2) [bio-protocol.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]
Application Notes and Protocols for m-PEG4-Br in Drug Delivery Vehicle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG4-bromide (m-PEG4-Br) is a heterobifunctional linker molecule increasingly utilized in the formulation of advanced drug delivery systems. It features a methoxy-terminated polyethylene glycol (PEG) chain with four ethylene glycol units, which imparts hydrophilicity and stealth properties to the drug carrier, and a terminal bromide group, a reactive handle for covalent conjugation.[1][2] The PEG chain enhances the solubility of hydrophobic drugs and can reduce non-specific protein adsorption, thereby prolonging the circulation time of the drug delivery vehicle and minimizing uptake by the mononuclear phagocyte system.[3][4] The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the conjugation of this compound to various molecules, including lipids, polymers, and drugs containing nucleophilic functional groups such as amines and thiols.[5][6]
These characteristics make this compound a versatile tool for the surface modification of nanoparticles, the synthesis of PEG-lipid conjugates for liposome and micelle formation, and as a linker in more complex bioconjugates like antibody-drug conjugates (ADCs).[2][7][8]
Applications of this compound in Drug Delivery
The primary role of this compound in drug delivery vehicle formulation is to serve as a hydrophilic spacer and a reactive linker for surface functionalization. Key applications include:
-
Stealth Liposome and Nanoparticle Formulation: this compound can be conjugated to phospholipids, such as distearoylphosphatidylethanolamine (DSPE), to create m-PEG4-DSPE conjugates. These conjugates are then incorporated into the lipid bilayer of liposomes or the surface of nanoparticles during their formulation. The resulting PEGylated surface provides a hydrophilic shield that reduces opsonization and clearance by the immune system.[3][4]
-
Micelle Formation for Solubilization of Hydrophobic Drugs: Amphiphilic block copolymers or PEG-lipid conjugates synthesized using this compound can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell ensures their stability and dispersion in the bloodstream.[8][9]
-
Targeted Drug Delivery Systems: The terminal end of the PEG chain can be further functionalized (though this compound itself has a methoxy cap) or a different heterobifunctional PEG-Br can be used to attach targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the drug-loaded vehicle to target cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[10]
-
Linker for Antibody-Drug Conjugates (ADCs): this compound is frequently employed as a cleavable linker in the synthesis of ADCs. It connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG spacer can influence the ADC's hydrophilicity, stability, and pharmacokinetic profile.[5][11]
Quantitative Data on PEGylated Drug Delivery Vehicles
The following tables summarize representative quantitative data for PEGylated drug delivery systems. While these examples may not specifically use this compound, they illustrate the typical characteristics of such formulations. The principles are directly applicable to vehicles formulated with this compound.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Formulation ID | Polymer Matrix | Targeting Ligand | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-PEG-NP | PLGA-PEG | None | 152 ± 40 | < 0.2 | -25.3 ± 3.4 | [12] |
| Fe3O4@PEG-SFB | Iron Oxide-PEG | Sorafenib (Drug) | ~100 | N/A | N/A | [13] |
| PMPC-b-PBMA Micelles | PMPC-b-PBMA | None | < 30 | Narrow | N/A | [14] |
Table 2: Drug Loading and Release Characteristics of PEGylated Micelles and Nanoparticles
| Formulation ID | Drug | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | In Vitro Release (Time to ~80% release) | Reference |
| PLGA-PEG-GM-CSF | GM-CSF | N/A | 88 - 96 | > 25 days | [12] |
| Fe3O4@PEG-SFB | Sorafenib | ~15 | ~61 | 96 hours | [13] |
| PMPC-b-PBMA-Paclitaxel | Paclitaxel | > 13 | N/A | > 320 hours (<30% release) | [14] |
| mPEG-b-p(HPMA-Bz) Micelles | ABT-737 | N/A | > 90 | > 168 hours (~20% release) | [15] |
| Doxorubicin-loaded 4A-PEG47-b-PCL21/TPGS micelles | Doxorubicin | ~10.5 | ~75 | ~48 hours | [9] |
Experimental Protocols
Protocol 1: Synthesis of m-PEG4-DSPE Conjugate
This protocol describes a general method for conjugating this compound to an amine-containing lipid, DSPE-NH2, via nucleophilic substitution.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) or an amine-functionalized DSPE (DSPE-NH2)
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel, magnetic stirrer, and standard glassware
-
Purification system (e.g., column chromatography with silica gel or dialysis membranes)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve DSPE-NH2 in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of the tertiary amine base to the reaction mixture. This will act as a proton scavenger.
-
Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the DSPE-NH2 solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified.
-
Column Chromatography: The residue can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the m-PEG4-DSPE conjugate from unreacted starting materials and byproducts.
-
Dialysis: Alternatively, if the product is sufficiently water-soluble, dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane can be used to remove smaller impurities.
-
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthesis of m-PEG4-DSPE Conjugate.
Protocol 2: Formulation of PEGylated Liposomes by Thin-Film Hydration
This protocol describes the preparation of drug-loaded PEGylated liposomes using the m-PEG4-DSPE conjugate synthesized in Protocol 1.
Materials:
-
Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
m-PEG4-DSPE
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the primary phospholipid, cholesterol, and m-PEG4-DSPE in the organic solvent in a round-bottom flask. A typical molar ratio is 90:10:5 (phospholipid:cholesterol:m-PEG4-DSPE), but this may need to be optimized.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the primary lipid, with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication using a bath sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after lysing the liposomes with a detergent. The formulas are:
-
Encapsulation Efficiency (%) = (Mass of drug in liposomes / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in liposomes / Total mass of liposomes) x 100
-
-
Caption: PEGylated Liposome Formulation Workflow.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical dialysis-based method to evaluate the in vitro release kinetics of a drug from the formulated delivery vehicle.
Materials:
-
Drug-loaded delivery vehicle suspension
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate tumor microenvironment)
-
Dialysis membrane with an appropriate MWCO
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Transfer a known volume/concentration of the drug-loaded vehicle suspension into a dialysis bag.
-
Dialysis: Place the sealed dialysis bag into a larger container with a known volume of release buffer. The volume of the release buffer should be significantly larger than the sample volume (e.g., 100-fold) to ensure sink conditions.
-
Incubation: Incubate the setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Signaling Pathway Visualization
The role of this compound is to facilitate the delivery of a therapeutic agent. The signaling pathway affected is therefore dependent on the encapsulated drug. The following diagram illustrates the mechanism of action of Doxorubicin, a common anticancer drug delivered via nanocarriers, which primarily involves the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: Doxorubicin's Cellular Mechanism of Action.
References
- 1. Formulation of Metal–Organic Framework-Based Drug Carriers by Controlled Coordination of Methoxy PEG Phosphate: Boosting Colloidal Stability and Redispersibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced drug resistance suppression by serum-stable micelles from multi-arm amphiphilic block copolymers and tocopheryl polyethylene glycol 1000 succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modifying the Backbone Chemistry of PEG-based Bottlebrush Block Copolymers for the Formation of Long-Circulating Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Morphology and in vitro release kinetics of drug-loaded micelles based on well-defined PMPC-b-PBMA copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of m-PEG4-Br Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-poly(ethylene glycol)-bromide with four repeating ethylene glycol units (m-PEG4-Br) is a discrete PEGylation reagent commonly employed in bioconjugation and drug delivery. Its defined chain length ensures the synthesis of homogeneous conjugates, a critical aspect for therapeutic applications. The bromide functional group serves as a versatile handle for conjugation to various nucleophiles, such as amines and thiols, enabling the covalent attachment of the PEG moiety to small molecules, peptides, and other biologics. This modification can enhance solubility, improve pharmacokinetic profiles, and reduce the immunogenicity of the conjugated molecule.
Accurate and robust analytical techniques are essential to confirm the successful synthesis and purity of this compound conjugates. These application notes provide detailed protocols for the characterization of this compound conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
I. Conjugation of this compound to Nucleophiles
The primary application of this compound is its reaction with nucleophilic functional groups. Below are general protocols for conjugation to amines and thiols.
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes a standard procedure for the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous aprotic solvent in the reaction vessel.
-
Add 2-3 molar equivalents of the non-nucleophilic base to the solution.
-
Add 1.2 to 1.5 molar equivalents of this compound to the reaction mixture.
-
Purge the reaction vessel with nitrogen or argon and seal it.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture can be purified using column chromatography or preparative HPLC.
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
This protocol outlines the conjugation of this compound to a thiol group, typically found in cysteine residues of peptides or small molecules.
Materials:
-
This compound
-
Thiol-containing molecule
-
Aprotic solvent (e.g., DMF or ACN)
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Base (e.g., DIPEA or TEA)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the thiol-containing molecule in a mixture of the aprotic solvent and aqueous buffer.
-
Add a slight excess (1.1-1.5 equivalents) of a base to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Add 1.2 to 1.5 molar equivalents of this compound to the reaction mixture.
-
Purge the reaction vessel with nitrogen or argon and seal it to prevent oxidation of the thiol.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the conjugate using preparative HPLC or size-exclusion chromatography.
II. Analytical Characterization Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of this compound conjugates. Both ¹H and ¹³C NMR provide valuable information.
¹H NMR is used to confirm the presence of the PEG chain and the successful conjugation to the target molecule. The repeating ethylene glycol units of the m-PEG4 moiety give a characteristic strong signal.
Key Spectral Features:
-
This compound:
-
A sharp singlet around 3.38 ppm corresponding to the methoxy (-OCH₃) protons.
-
A complex multiplet between 3.50 and 3.80 ppm representing the 16 protons of the four ethylene glycol units (-O-CH₂-CH₂-O-).
-
A triplet around 3.45 ppm for the methylene group adjacent to the bromine atom (-CH₂-Br).
-
-
m-PEG4-Conjugate:
-
The methoxy singlet remains at approximately 3.38 ppm.
-
The large multiplet for the PEG backbone protons is retained.
-
The signal for the methylene group adjacent to the bromine disappears.
-
New signals will appear corresponding to the protons of the conjugated molecule, and the chemical shift of the methylene group formerly attached to the bromine will shift depending on the new covalent bond. For example, in an amine conjugate, this signal may shift upfield.
-
Protocol 3: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the characteristic peaks to determine the ratio of the PEG moiety to the conjugated molecule, confirming the success of the conjugation.
¹³C NMR provides complementary information about the carbon skeleton of the conjugate.
Key Spectral Features:
-
This compound:
-
A peak around 59 ppm for the methoxy carbon (-OCH₃).
-
A series of peaks between 68 and 72 ppm for the carbons of the ethylene glycol backbone.
-
A peak around 30 ppm for the carbon attached to the bromine (-CH₂-Br).
-
-
m-PEG4-Conjugate:
-
The methoxy and PEG backbone carbon signals will be present.
-
The signal for the carbon attached to bromine will disappear, and a new signal will appear at a chemical shift characteristic of its new bonding environment.
-
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy (CH₃O-) | ~3.38 (s) | ~59 |
| PEG Backbone (-CH₂CH₂O-) | ~3.50-3.80 (m) | ~68-72 |
| Methylene Bromide (-CH₂Br) | ~3.45 (t) | ~30 |
| Methylene Amine (-CH₂NR₂) | ~2.5-3.0 (m) | ~40-50 |
| Methylene Thioether (-CH₂SR) | ~2.6-2.8 (t) | ~30-35 |
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound and its Conjugates.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight of the this compound conjugate, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a commonly used technique for this purpose.
Protocol 4: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly into the ESI source or inject it through an HPLC system coupled to the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The resulting spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will yield the zero-charge mass of the conjugate. Compare the experimental mass to the theoretical mass to confirm the identity of the product.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₉H₁₉BrO₄ | 270.0467 |
| m-PEG4-NH₂ | C₉H₂₁NO₄ | 207.1471 |
| m-PEG4-Thiol | C₉H₂₀O₄S | 224.1082 |
Table 2: Theoretical Masses of this compound and Related Compounds.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of this compound conjugates and for monitoring the progress of the conjugation reaction. Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed.
RP-HPLC separates molecules based on their hydrophobicity. It is effective for separating the relatively nonpolar this compound from the more polar conjugate.
Protocol 5: RP-HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule (if it has a chromophore). If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
Analysis: The retention time of the conjugate will be different from that of the starting materials. The purity of the conjugate can be determined by integrating the area of the product peak relative to the total peak area.
SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for analyzing conjugates of this compound with larger molecules like peptides or proteins.
Protocol 6: SEC-HPLC Analysis
-
Column: A column with a pore size appropriate for the expected size of the conjugate.
-
Mobile Phase: An aqueous buffer, such as PBS, often with an organic modifier like acetonitrile to minimize non-specific interactions.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection or Refractive Index (RI) detection.
-
Analysis: The conjugate will elute earlier than the unconjugated small molecule.
| Technique | Parameter | Typical Value/Condition |
| RP-HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA | |
| Gradient | 5-95% B over 20 min | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV, ELSD, CAD | |
| SEC-HPLC | Column | Appropriate pore size for analyte |
| Mobile Phase | PBS | |
| Flow Rate | 0.5-1.0 mL/min | |
| Detection | UV, RI |
Table 3: Typical HPLC Conditions for this compound Conjugate Analysis.
III. Visualizing Workflows and Relationships
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of an this compound conjugate.
Logical Relationship of Analytical Techniques
This diagram shows how the different analytical techniques provide complementary information for the full characterization of the conjugate.
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG4-Br Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-Br. Our goal is to help you optimize your reaction conditions for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer for this compound?
A1: It is crucial to use a non-nucleophilic buffer to avoid unwanted side reactions with the buffer components themselves. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the this compound.
Q2: What is the optimal pH for conjugating this compound to an amine-containing molecule (e.g., lysine residues on a protein)?
A2: The optimal pH for reacting this compound with primary amines is a balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the this compound reagent. Primary amines must be deprotonated to be nucleophilic.[1][2] The ε-amino group of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group has a pKa around 8.0.[3] Therefore, a pH in the range of 8.0 to 9.0 is generally recommended to ensure a sufficient concentration of deprotonated amines for an efficient reaction. However, be aware that the rate of hydrolysis of the alkyl bromide increases at pH values above 8-9.[4]
Q3: Can I perform the reaction at a neutral or acidic pH?
A3: At neutral or acidic pH, most primary amines on a protein will be protonated and thus non-nucleophilic, leading to a very slow or no reaction.[3] Therefore, these conditions are generally not recommended for conjugation to amines.
Q4: What is the optimal pH for conjugating this compound to a thiol-containing molecule (e.g., cysteine residues)?
A4: The thiol group of cysteine is a potent nucleophile in its deprotonated (thiolate) form. The pKa of the cysteine thiol group is approximately 8.5. To achieve selective conjugation to cysteines over amines, the reaction is typically performed at a pH of 7.0 to 7.5 .[3] At this pH, a significant portion of the thiols will be deprotonated and highly reactive, while the majority of amines will remain protonated and less reactive.
Q5: My this compound is not dissolving well in my aqueous buffer. What should I do?
A5: While the PEG spacer enhances water solubility, you can first dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] You can then add this stock solution to your aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough not to negatively impact your biomolecule (typically less than 10%).
Q6: What are the common side reactions with this compound, and how can I minimize them?
A6: The primary side reaction is hydrolysis of the bromide group to a hydroxyl group, rendering the reagent inactive. This reaction is more prevalent at higher pH values (pH > 9).[4] To minimize hydrolysis, it is recommended to prepare the this compound solution immediately before use and to keep the reaction pH within the recommended range. Another potential side reaction is with other nucleophilic groups on your biomolecule, such as histidine or methionine, although these are generally less reactive than primary amines and thiols.
Data Presentation
Table 1: Recommended Reaction Buffer and pH for this compound Conjugation
| Target Functional Group | Recommended Buffer | Optimal pH Range | Key Considerations |
| Primary Amines (Lysine, N-terminus) | Phosphate, HEPES, Borate, Carbonate | 8.0 - 9.0 | Balances amine nucleophilicity with reagent stability. Higher pH increases reaction rate but also hydrolysis. |
| Thiols (Cysteine) | Phosphate, HEPES | 7.0 - 7.5 | Promotes selective reaction with thiols over amines. |
Table 2: Troubleshooting Guide for this compound Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH | Verify the pH of your reaction buffer. For amines, consider increasing the pH to 8.5 or 9.0. For thiols, ensure the pH is between 7.0 and 7.5. |
| Inactive this compound | Use fresh this compound. Prepare the stock solution immediately before use to minimize hydrolysis. | |
| Nucleophilic Buffer | Ensure you are using a non-amine-containing buffer like PBS, HEPES, or Borate. Avoid Tris and glycine. | |
| Insufficient Molar Excess | Increase the molar excess of this compound relative to your biomolecule. A 10- to 50-fold molar excess is a common starting point. | |
| Poor Reproducibility | Hydrolysis of this compound | Prepare fresh this compound stock solution for each experiment. Control reaction time and temperature consistently. |
| Inconsistent pH | Prepare fresh buffer for each experiment and verify the pH before starting the reaction. | |
| Non-specific Conjugation | Reaction pH too high (for thiol targeting) | If targeting cysteines, lower the reaction pH to 7.0-7.5 to reduce the reactivity of amines. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via Amine Groups
-
Protein Preparation : Dissolve the protein in a suitable non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
This compound Stock Solution Preparation : Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional) : The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted this compound.
-
Purification : Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: General Procedure for Selective Conjugation of this compound to a Protein via Thiol Groups
-
Protein Preparation : If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP. Purify the protein from the reducing agent using a desalting column. Resuspend the protein in a degassed, non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
This compound Stock Solution Preparation : Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-100 mM.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Purification : Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Reaction pathways for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: pH effects on this compound reaction components.
References
- 1. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 2. mdpi.com [mdpi.com]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
common side reactions with m-PEG4-Br and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-Br.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a monofunctional polyethylene glycol (PEG) linker. It contains a methoxy group ("m") at one end, a chain of four ethylene glycol units ("PEG4") that enhances hydrophilicity, and a terminal bromide group ("Br"). The bromide is an excellent leaving group, making this reagent ideal for covalent modification of biomolecules through nucleophilic substitution reactions.[1][2][3] It is commonly used in bioconjugation and PEGylation to attach the PEG spacer to proteins, peptides, or other molecules.[1][2][4]
Q2: What are the main advantages of using this compound?
A2: The primary advantages of using this compound include:
-
Increased Hydrophilicity: The PEG spacer improves the solubility of the conjugated molecule in aqueous buffers.[5]
-
Biocompatibility: PEG is well-known for its non-toxic and non-immunogenic properties.[5][]
-
Reactive Handle: The bromide group allows for efficient covalent attachment to various nucleophiles, particularly thiols.[1][2][4]
Q3: What functional groups can react with this compound?
A3: The bromide group on this compound is an electrophile that reacts with nucleophiles. Common nucleophilic functional groups on biomolecules that can react include:
-
Thiols (from Cysteine residues): Highly reactive towards alkyl bromides, forming a stable thioether bond.[1][2][4]
-
Amines (from Lysine residues and the N-terminus): Can react to form a secondary amine linkage, though generally less reactive than thiols.[1]
-
Hydroxyls (from Serine, Threonine, Tyrosine residues): Generally poor nucleophiles and less likely to react under typical bioconjugation conditions.
-
Imidazoles (from Histidine residues): Can be alkylated, particularly at lower pH values.
Q4: How should I store this compound?
A4: It is recommended to store this compound at -5°C or below in a dry, dark environment to prevent degradation.[1]
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in water and most common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
II. Troubleshooting Guide: Common Side Reactions and How to Avoid Them
Problem 1: Low Conjugation Yield
Possible Cause 1a: Hydrolysis of this compound
The bromide group can be displaced by water (hydrolysis), especially at elevated temperatures and neutral to basic pH, leading to the formation of an unreactive m-PEG4-OH. This side reaction consumes the reagent and reduces the yield of the desired conjugate.
-
Solution:
-
Perform reactions at a controlled, lower temperature (e.g., 4-25°C).
-
Prepare the this compound solution immediately before use.
-
Avoid prolonged incubation times.
-
Work at a slightly acidic to neutral pH if the target nucleophile's reactivity is sufficient under these conditions.
-
Possible Cause 1b: Suboptimal Reaction pH
The reactivity of nucleophilic amino acid side chains is highly dependent on pH. For a nucleophilic attack to occur, the group must be in its deprotonated, nucleophilic form.
-
Solution:
-
For targeting thiols (cysteine), maintain a pH between 6.5 and 7.5. This keeps the thiol sufficiently nucleophilic without promoting significant hydrolysis of the maleimide or reaction with amines.
-
For targeting amines (lysine), a pH of 8.0-9.0 is typically required to deprotonate the ε-amino group. However, be aware that this increases the risk of hydrolysis.
-
Possible Cause 1c: Steric Hindrance
The target nucleophile on the biomolecule may be located in a sterically hindered environment, preventing the this compound from accessing it.
-
Solution:
-
Consider using a longer PEG linker (e.g., m-PEG8-Br) to extend the reach of the reactive group.
-
If possible, introduce a more accessible reactive site on the biomolecule through protein engineering.
-
Problem 2: Non-specific Modification / Multiple PEGylations
Possible Cause 2a: Reaction with Multiple Nucleophiles
While thiols are generally the most reactive nucleophiles, at higher pH values, amines can also be modified. If the biomolecule contains multiple reactive sites, a heterogeneous mixture of products may be obtained.
-
Solution:
-
pH Control: Carefully control the pH to favor the desired reaction (see Table 2).
-
Stoichiometry: Use a lower molar excess of this compound to reduce the likelihood of multiple modifications.
-
Site-Directed Mutagenesis: If a single, specific modification is required, consider engineering the protein to have a unique, highly accessible cysteine residue.
-
Possible Cause 2b: Presence of PEG-diol Impurity
Commercial preparations of monofunctional PEGs can sometimes contain a small percentage of PEG-diol (HO-PEG-OH), which can be converted to a bifunctional impurity (Br-PEG-Br) during the synthesis of this compound.[7] This can lead to cross-linking of your biomolecules.
-
Solution:
-
Use high-purity this compound from a reputable supplier.
-
Analyze the reaction mixture for high molecular weight species (dimers, multimers) using SDS-PAGE or size-exclusion chromatography (SEC).
-
Problem 3: Protein Aggregation during or after PEGylation
Possible Cause 3a: Change in Protein Surface Properties
Covalent modification with PEG can alter the surface charge and hydrophobicity of a protein, potentially leading to aggregation.
-
Solution:
-
Optimize the reaction buffer with additives such as arginine, glycerol, or non-ionic detergents to improve protein stability.
-
Perform a buffer screen to find conditions that maintain the solubility of the PEGylated protein.
-
Purify the conjugate promptly after the reaction.
-
Problem 4: Formation of Elimination Byproducts
Possible Cause 4a: Reaction Conditions Favoring Elimination
Under strongly basic conditions or with sterically hindered substrates, an elimination reaction (E2) can compete with the desired nucleophilic substitution (SN2), leading to the formation of an alkene-terminated PEG and consumption of the starting material.
-
Solution:
-
Avoid using strongly basic conditions. Stick to the recommended pH ranges for your target nucleophile.
-
Use the mildest possible reaction conditions that still provide a reasonable reaction rate.
-
III. Quantitative Data Summary
Table 1: Relative Reactivity of Nucleophiles with Alkyl Halides
| Nucleophile (Amino Acid) | Relative Reactivity | Bond Formed | Stability |
| Thiolate (Cysteine) | Very High | Thioether | Very Stable |
| Imidazole (Histidine) | Moderate | Alkylated Imidazole | Stable |
| Amine (Lysine, N-terminus) | Moderate to Low | Secondary Amine | Stable |
| Phenoxide (Tyrosine) | Low | Ether | Stable |
| Hydroxyl (Serine, Threonine) | Very Low | Ether | Stable |
This table provides a general trend. Actual reaction rates will depend on pH, temperature, steric accessibility, and the specific pKa of the residue in its microenvironment.
Table 2: Recommended pH Ranges for Selective Targeting of Amino Acid Residues
| Target Residue | Recommended pH Range | Rationale |
| N-terminal α-amine | 5.5 - 7.0 | The pKa of the N-terminal amine is typically lower than that of lysine side chains, allowing for more selective reaction at a lower pH.[8] |
| Cysteine | 6.5 - 7.5 | Balances the need for the deprotonated, nucleophilic thiolate form with minimizing side reactions like maleimide hydrolysis or reaction with amines.[9] |
| Lysine | 8.0 - 9.0 | The ε-amino group of lysine has a high pKa and requires a basic pH to be sufficiently deprotonated and nucleophilic.[8] |
| Histidine | 6.0 - 7.0 | The imidazole side chain has a pKa around 6-7, making it a potential target in this pH range. |
IV. Experimental Protocols
Protocol 1: General Protocol for PEGylation of a Protein with this compound (targeting Cysteine)
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M β-mercaptoethanol or L-cysteine in reaction buffer
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free up a cysteine, treat with a reducing agent like TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and molar excess should be determined empirically.
-
Quenching: Add a 10-fold molar excess of the quenching buffer (relative to this compound) to the reaction mixture to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Protocol 2: Analysis of PEGylation Reaction by SDS-PAGE
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours).
-
Mix the aliquots with an equal volume of 2x non-reducing SDS-PAGE loading buffer.
-
Heat the samples at 70°C for 10 minutes.
-
Load the samples onto a suitable polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Blue. Successful PEGylation will result in a band shift to a higher apparent molecular weight.
Protocol 3: Analysis of PEGylation Reaction by HPLC
-
Use a reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) column.
-
Inject a small aliquot of the quenched reaction mixture.
-
Monitor the elution profile at 280 nm (for protein).
-
The PEGylated protein will typically have a different retention time than the un-PEGylated protein. In RP-HPLC, it may elute earlier due to increased hydrophilicity. In SEC-HPLC, it will elute earlier due to its larger hydrodynamic radius.
-
Collect fractions and analyze by mass spectrometry to confirm the identity of the peaks.[11][12]
Protocol 4: Quenching of Unreacted this compound
It is crucial to quench any unreacted this compound to prevent it from reacting with other molecules in downstream applications. This is achieved by adding a small molecule with a highly reactive nucleophile.
-
For Cysteine Targeting: Use a thiol-containing compound like β-mercaptoethanol, L-cysteine, or dithiothreitol (DTT) at a concentration significantly higher than the initial this compound concentration.
-
For Amine Targeting: Use a primary amine like Tris or glycine.
V. Visual Guides (Graphviz Diagrams)
Caption: Desired SN2 reaction of this compound with a protein thiol.
Caption: Hydrolysis of this compound, an undesirable side reaction.
Caption: pH-dependent reactivity of this compound with different nucleophiles.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: General experimental workflow for protein PEGylation.
References
- 1. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Bromo PEG | BroadPharm [broadpharm.com]
- 5. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of m-PEG4-Br Labeled Proteins
Welcome to the technical support center for the purification of m-PEG4-Br labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.
FAQs: Frequently Asked Questions
Q1: What is this compound and how does it label proteins?
A1: this compound is a labeling reagent consisting of a monomethoxy-capped polyethylene glycol (PEG) chain with four ethylene glycol units, terminating in a bromide group. The bromide is an excellent leaving group, facilitating a nucleophilic substitution reaction with thiol groups on cysteine residues or other nucleophilic side chains on the protein, forming a stable thioether bond. This process is a targeted way to introduce a short, hydrophilic PEG spacer onto a protein.
Q2: Why is purification of this compound labeled proteins necessary?
A2: Purification is a critical step to isolate the desired PEGylated protein from a complex reaction mixture.[] This mixture typically contains unreacted protein, excess this compound reagent, and potentially di- or multi-PEGylated species and other by-products.[] For any downstream application, a pure and homogeneous sample of the labeled protein is essential to ensure accurate and reproducible results.
Q3: What are the main challenges in purifying proteins labeled with a short PEG chain like this compound?
A3: The primary challenge is the small size difference between the labeled and unlabeled protein. The addition of a PEG4 moiety results in a modest increase in hydrodynamic radius, which can make separation by size exclusion chromatography (SEC) difficult.[2] Another challenge can be the separation of positional isomers if the protein has multiple potential labeling sites.[][3]
Q4: Which purification techniques are most suitable for this compound labeled proteins?
A4: The most commonly used techniques are Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).[] The choice of method depends on the specific properties of the target protein and the degree of separation required. Often, a combination of these techniques is employed for optimal purity.[4]
Q5: Is the thioether bond formed from this compound labeling stable during purification?
A5: Yes, the thioether bond is generally very stable under a wide range of conditions typically used in protein purification, including varying pH and salt concentrations.[5] This stability is a key advantage of this labeling chemistry.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of labeled and unlabeled protein by SEC. | The small size of the m-PEG4 tag results in a minimal increase in the protein's hydrodynamic radius, leading to co-elution. | - Optimize SEC conditions: Use a column with a smaller bead size and a longer column length to increase resolution. A slower flow rate can also improve separation.[6] - Consider an alternative technique: Ion Exchange Chromatography (IEX) is often more effective as the PEG chain can shield surface charges, altering the protein's interaction with the IEX resin.[] Hydrophobic Interaction Chromatography (HIC) can also be effective if the PEGylation alters the protein's surface hydrophobicity.[7] |
| Low recovery of the labeled protein. | - Non-specific binding: The protein may be adsorbing to the chromatography column or other surfaces. - Protein instability: The purification conditions (e.g., pH, salt concentration) may be causing the protein to precipitate or aggregate. | - Modify buffer conditions: Include additives like 0.1% Tween-20 or a small amount of organic solvent to reduce non-specific binding. - Optimize pH and salt: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain solubility.[8] Screen different salt concentrations to find the optimal conditions for stability and binding/elution. |
| Presence of unreacted this compound in the final product. | - Inefficient removal: The purification method may not be adequately separating the small PEG reagent from the much larger protein. | - Incorporate a desalting or buffer exchange step: Use a desalting column (a form of SEC) or dialysis with a low molecular weight cutoff (MWCO) membrane to efficiently remove small molecules.[6] |
| Protein aggregation during purification. | - High protein concentration: Concentrated protein solutions are more prone to aggregation. - Sub-optimal buffer conditions: Incorrect pH or salt concentration can lead to protein unfolding and aggregation.[9] | - Work with lower protein concentrations: If possible, dilute the sample before purification. - Screen for optimal buffer conditions: Perform small-scale experiments to identify the pH and ionic strength that best maintain protein stability.[9] - Work at low temperatures: Perform all purification steps at 4°C to minimize aggregation.[10] |
| Loss of the m-PEG4 label. | This is highly unlikely as the thioether bond is very stable. If observed, it may indicate an issue with the initial labeling reaction or extreme and unsuitable purification conditions. | - Verify the labeling reaction: Ensure the labeling reaction was performed correctly and that a stable bond was formed. - Avoid harsh chemical conditions: Do not expose the labeled protein to strong oxidizing or reducing agents. |
Quantitative Data Summary
The following table summarizes typical performance metrics for different chromatography techniques used in the purification of PEGylated proteins. Note that these values are approximate and can vary significantly depending on the protein, PEG size, and specific experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >90% | >90% | Mild conditions, good for removing small molecules.[] | Limited resolution for species with similar sizes, especially with small PEG tags.[2] |
| Ion Exchange Chromatography (IEX) | >95% | 80-95% | High resolution, can separate based on charge differences caused by PEGylation, high capacity.[12][13] | Requires optimization of pH and salt conditions, may require buffer exchange post-purification.[14] |
| Hydrophobic Interaction Chromatography (HIC) | >95% | 80-90% | Orthogonal to IEX and SEC, can separate based on hydrophobicity changes.[7] | Requires high salt concentrations for binding, which may not be suitable for all proteins.[15] |
| Aqueous Two-Phase Separation (ATPS) | >99% | ~96% | High productivity, scalable.[16] | Can be complex to optimize the phase system. |
Experimental Protocols
This compound Protein Labeling Protocol
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein solution (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound reagent
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds to expose cysteines)
-
Quenching reagent (e.g., L-cysteine or DTT)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: If targeting internal cysteines, partially reduce the protein with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature. Immediately proceed to the next step.
-
Reaction Setup: Dissolve this compound in the reaction buffer. Add the this compound solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., L-cysteine or DTT) in excess (e.g., 50-fold molar excess over this compound) to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to purification to separate the labeled protein from unreacted reagents and by-products.
Purification by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules are retained in the pores of the chromatography resin and elute later.[17]
Protocol:
-
Column and Buffer Selection: Choose a SEC column with a fractionation range appropriate for your protein's size. Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at a low flow rate.[18] The buffer should contain at least 150 mM salt to prevent ionic interactions with the resin.[18]
-
Sample Preparation: Centrifuge your quenched labeling reaction at >10,000 x g for 10 minutes to remove any precipitates.[18]
-
Sample Injection: Inject the clarified sample onto the column. The sample volume should be a small fraction of the total column volume (typically 1-4%) for optimal resolution.[17]
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant, low flow rate.[18] Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the purified this compound labeled protein.
Purification by Ion Exchange Chromatography (IEX)
Principle: IEX separates proteins based on their net surface charge.[14] The attachment of the neutral m-PEG4 chain can shield charged residues on the protein surface, leading to a change in its elution profile compared to the unlabeled protein.[]
Protocol:
-
Resin and Buffer Selection: Choose an anion or cation exchange resin based on the pI of your protein and the desired working pH. Prepare a low-salt binding buffer and a high-salt elution buffer.
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.[12]
-
Sample Preparation: Exchange the buffer of your quenched labeling reaction into the binding buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear salt gradient (by mixing binding and elution buffers) or a step gradient.[19] Collect fractions throughout the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the pure labeled protein.
Purification by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity.[7] The m-PEG4 tag can alter the hydrophobicity of the protein, allowing for separation.
Protocol:
-
Resin and Buffer Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl ligands). Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer.[20]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of binding buffer.[4]
-
Sample Preparation: Add salt to your quenched labeling reaction to match the concentration of the binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of binding buffer.
-
Elution: Elute the bound proteins using a reverse salt gradient (from high to low salt concentration).[4] Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the purified labeled protein.
Visualizations
Caption: Experimental workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting logic for purifying this compound labeled proteins.
References
- 2. researchgate.net [researchgate.net]
- 3. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-works.com [bio-works.com]
- 8. trialtusbioscience.com [trialtusbioscience.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 19. goldbio.com [goldbio.com]
- 20. news-medical.net [news-medical.net]
Technical Support Center: Improving the Efficiency of m-PEG4-Br Coupling
Welcome to the technical support center for m-PEG4-Br coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Issues
Q1: My this compound coupling reaction is showing very low or no yield. What are the initial checks I should perform?
A1: Low or no yield in an this compound coupling reaction can be attributed to several factors. A systematic check of the fundamental components and conditions is the first step in troubleshooting.
-
Reagent Quality:
-
This compound: Ensure the purity of your this compound.[1][2] It should be stored under appropriate conditions (typically -20°C) to prevent degradation.[2][3] Hydrolysis of the bromide can occur in the presence of moisture.
-
Nucleophile: Verify the purity and integrity of your amine or thiol-containing molecule. Amines can oxidize, and thiols can form disulfides.
-
-
Reaction Conditions:
-
Solvent: Use an anhydrous and appropriate solvent. The choice of solvent can significantly impact the reaction rate.
-
Base: The presence and strength of the base are critical for deprotonating the nucleophile. Ensure the base is dry and added in the correct stoichiometry.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Inert Atmosphere: While not always strictly necessary for all nucleophiles, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[4]
-
Reaction Optimization
Q2: How do I choose the optimal solvent and base for my this compound coupling reaction?
A2: The choice of solvent and base is interdependent and crucial for reaction efficiency.
-
Solvent Selection: Polar aprotic solvents are generally preferred for nucleophilic substitution reactions with alkyl halides like this compound as they can solvate the cation without strongly solvating the nucleophile.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices.
-
Solvents to Avoid: Protic solvents like water or alcohols can compete with your nucleophile, leading to hydrolysis of this compound and lower yields.
-
-
Base Selection: A non-nucleophilic base is required to deprotonate the nucleophile without competing in the coupling reaction.
-
For Amine Nucleophiles: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.
-
For Thiol Nucleophiles: A milder base is often sufficient. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good options.
-
Q3: What is the ideal molar ratio of reactants for an efficient this compound coupling?
A3: The stoichiometry of the reactants should be carefully controlled. It is common practice to use a slight excess of the this compound to ensure complete consumption of the more valuable nucleophile. However, using a large excess can complicate purification. A good starting point is a 1.1 to 1.5 molar excess of this compound relative to the nucleophile. The base is typically used in a 2 to 3-fold excess relative to the nucleophile to ensure complete deprotonation.
Side Reactions and Purification
Q4: What are the common side products in an this compound coupling reaction, and how can I minimize them?
A4: The primary side reaction of concern is the hydrolysis of this compound to form m-PEG4-OH. This occurs in the presence of water.
-
Minimizing Hydrolysis:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere to minimize atmospheric moisture.
-
Ensure the base is anhydrous.
-
Another potential side reaction is the elimination of HBr from this compound, although this is less common under typical coupling conditions. Over-alkylation of amines can also occur if the product amine is sufficiently nucleophilic.
Q5: I am having difficulty purifying my m-PEG4-coupled product. What are some recommended purification strategies?
A5: The purification strategy will depend on the properties of your coupled product.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying PEGylated compounds. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective.
-
Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC can be used.
-
Washing/Extraction: If there is a significant difference in solubility between your product and the starting materials/impurities, a simple aqueous workup and extraction may be sufficient to remove excess base and hydrolyzed this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Coupling with a Primary Amine
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | TEA (2) | 25 | 24 | 65 |
| 2 | DMF | TEA (2) | 60 | 12 | 85 |
| 3 | ACN | DIPEA (2.5) | 60 | 12 | 90 |
| 4 | DMSO | K₂CO₃ (3) | 80 | 8 | 75 |
Table 2: Troubleshooting Guide for Low Yield in this compound Coupling
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No product formation | Inactive this compound, poor quality nucleophile, wrong base | Check purity of starting materials, use a stronger or more appropriate base, increase reaction temperature. |
| Low conversion | Insufficient reaction time or temperature, weak base | Increase reaction time and/or temperature, screen different bases (e.g., from TEA to DIPEA or K₂CO₃ to Cs₂CO₃). |
| Presence of m-PEG4-OH | Hydrolysis of this compound | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere. |
| Multiple products observed | Over-alkylation, side reactions | Use a smaller excess of this compound, consider a protecting group strategy for your nucleophile if applicable. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling with a Primary Amine
-
To a solution of the primary amine (1.0 equiv.) in anhydrous DMF (0.1 M), add diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for this compound Coupling with a Thiol
-
To a solution of the thiol (1.0 equiv.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Add this compound (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for a failing this compound coupling reaction.
Caption: Mechanism of this compound coupling with a primary amine.
References
dealing with m-PEG4-Br instability and degradation
Welcome to the technical support center for m-PEG4-Br. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability and degradation issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (methoxy-polyethylene glycol-bromide) is a monofunctional PEG linker. It contains a methoxy (m) group at one end, a four-unit polyethylene glycol (PEG4) spacer, and a terminal bromide (Br) group. The bromide is an excellent leaving group, making this molecule highly suitable for nucleophilic substitution reactions. Its primary application is in bioconjugation, serving as a hydrophilic linker to attach molecules to proteins, peptides, or other substrates in areas like antibody-drug conjugate (ADC) and PROTAC development.[1][2][3][4]
Q2: How should I properly store and handle this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
-
Storage: For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment.[3][5] For short-term storage (days to weeks), 0-4°C is acceptable.
-
Handling: this compound is sensitive to moisture. It is advisable to handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Use anhydrous solvents for preparing solutions. When not in use, ensure the container is tightly sealed.
Q3: My reaction with this compound is failing or giving low yields. What are the possible causes?
A3: Reaction failures or low yields with this compound can stem from several factors:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling. Hydrolysis of the bromide group or oxidation of the PEG chain can render it unreactive for your desired transformation.
-
Inadequate Reaction Conditions: Ensure your reaction is run under anhydrous conditions if your nucleophile is sensitive to water. The choice of solvent, base (if applicable), and temperature are critical for successful nucleophilic substitution.
-
Purity of Reactants: The purity of both your this compound and the nucleophilic substrate is important. Impurities can interfere with the reaction.
-
Steric Hindrance: The nucleophilic site on your substrate might be sterically hindered, preventing efficient reaction with the this compound.
Q4: I see some unexpected spots on my TLC or peaks in my LC-MS analysis of a reaction involving this compound. What could they be?
A4: Unexpected spots or peaks could be due to several reasons:
-
Side Reactions: Your nucleophile may have multiple reactive sites, leading to a mixture of products.
-
Degradation Products: If the reaction is run under harsh conditions (e.g., high temperature, extreme pH), this compound or your product could degrade.
-
Impurities in the Starting Material: The this compound starting material may contain impurities from its synthesis. A common impurity is m-PEG4-OH, resulting from hydrolysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability and degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product formation in a nucleophilic substitution reaction. | 1. Degraded this compound: The bromide leaving group has been replaced by a hydroxyl group (hydrolysis). | 1a. Verify the purity of your this compound using LC-MS or NMR. Look for a mass corresponding to m-PEG4-OH. 1b. Use a fresh, unopened vial of this compound. 1c. Ensure all solvents and reagents are anhydrous. |
| 2. Suboptimal reaction conditions. | 2a. Optimize the reaction temperature. Some nucleophilic substitutions require heating. 2b. Screen different aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile). 2c. If a base is required, ensure it is strong enough and non-nucleophilic if necessary. | |
| Appearance of a new, more polar spot/peak in the analysis of this compound. | Hydrolysis: The C-Br bond has been hydrolyzed to a C-OH bond, forming m-PEG4-OH. | 1. Store this compound under inert gas and at -20°C. 2. Avoid exposure to moisture during handling. Use a glovebox or dry transfer techniques. |
| Complex mixture of products observed by LC-MS or NMR. | Oxidative Degradation: The PEG backbone has undergone oxidative cleavage. | 1. Degas solvents before use to remove dissolved oxygen. 2. Avoid unnecessary exposure of the reaction mixture to air, especially at elevated temperatures. 3. Consider adding an antioxidant if compatible with your reaction chemistry. |
| Inconsistent reaction outcomes between different batches of this compound. | Batch-to-Batch Variability: Purity levels may differ between batches. | 1. Always check the certificate of analysis for each new batch. 2. Perform a quality control check (e.g., NMR, LC-MS) on a small sample of the new batch before use in a large-scale reaction. |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation. Understanding these pathways can help in diagnosing issues and preventing degradation.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, the bromide group can be displaced by a hydroxyl group via a nucleophilic substitution reaction.
Oxidative Degradation
The ether linkages in the polyethylene glycol backbone are susceptible to oxidation, especially in the presence of heat, light, or metal ions. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC-UV/MS).
1. Materials:
-
This compound
-
Milli-Q water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
HPLC or UPLC system with UV and MS detectors
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1M NaOH.
-
Dilute with 50:50 ACN/water to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1M HCl.
-
Dilute with 50:50 ACN/water to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with 50:50 ACN/water to a final concentration of 0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in ACN to make a 1 mg/mL solution.
-
Dilute with 50:50 ACN/water to a final concentration of 0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the 1 mg/mL stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Dilute with 50:50 ACN/water to a final concentration of 0.1 mg/mL for analysis.
-
-
Control Sample:
-
Dilute the unstressed stock solution with 50:50 ACN/water to a final concentration of 0.1 mg/mL.
-
4. Analytical Method:
-
HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
UV Detection: 210 nm
-
MS Detection: ESI positive mode, scan range m/z 100-1000.
-
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks that represent degradation products.
-
Use the MS data to determine the mass of the degradation products and propose their structures.
-
Calculate the percentage of degradation for each stress condition.
Workflow for Troubleshooting this compound Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 4. m-PEG4-bromide | 110429-45-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 5. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG4-Br from the final product.
Troubleshooting Guide
Q1: After my reaction, I see a significant amount of starting material (this compound) remaining in my reaction mixture by TLC/LC-MS. What is the best way to remove it?
A1: The optimal method for removing unreacted this compound depends on the properties of your final product, specifically its molecular weight and solubility. Several techniques can be employed, with Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography, and Dialysis/Ultrafiltration being the most common.
Q2: I tried to remove the unreacted this compound using standard silica gel chromatography, but it co-elutes with my product. What should I do?
A2: Co-elution on standard silica gel is common when the polarity of your product and the unreacted this compound are similar. Consider switching to a different purification technique. Reversed-phase chromatography often provides better separation for PEGylated compounds.[1] Alternatively, if your product is significantly larger than this compound, Size Exclusion Chromatography (SEC) is an excellent choice as it separates molecules based on size.[]
Q3: My product is a small molecule, and the molecular weight difference between it and this compound is not very large. Will SEC still work?
A3: For small molecules with a minor size difference, achieving baseline separation with SEC can be challenging. In this scenario, optimizing a reversed-phase HPLC method is often more effective. You can experiment with different columns (e.g., C18 or C4) and gradient conditions to improve resolution.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative for separating polar compounds.
Q4: Can I use precipitation to remove unreacted this compound?
A4: Precipitation can be a viable option if there is a significant difference in solubility between your product and this compound in a particular solvent system. For instance, if your product is soluble in a non-polar solvent while this compound is not, you could potentially precipitate the unreacted PEG reagent. However, this method may suffer from lower purity and yield compared to chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: m-PEG4-bromide is a PEG (Polyethylene Glycol) derivative that contains four ethylene glycol units with a methoxy group at one end and a bromide at the other. The bromide is a good leaving group, making it useful for nucleophilic substitution reactions to attach the hydrophilic PEG spacer to other molecules.[3][4] This process, known as PEGylation, can improve the solubility and pharmacokinetic properties of the modified molecule.
Q2: Why is it important to remove unreacted this compound?
Q3: What are the most common methods for purifying PEGylated products?
A3: The most common purification methods for PEGylated products include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective at removing small molecules like unreacted PEG from larger PEGylated products.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge. This technique is particularly useful for purifying PEGylated proteins and peptides where the PEGylation can alter the surface charge.[][5]
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. RPC can provide high-resolution separation of PEGylated products from unreacted starting materials.[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under high salt conditions.
-
Ultrafiltration/Diafiltration: A membrane-based technique that separates molecules based on size. It is a scalable method for removing small impurities like unreacted PEG.[6]
Q4: How can I monitor the purity of my final product after purification?
A4: The purity of your final product can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Using SEC, RPC, or IEX columns to quantify the amount of residual unreacted this compound and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the desired product and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and to check for the absence of signals corresponding to the unreacted this compound.
Data Presentation
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Molecular Size | Mild conditions, good for large molecules.[] | Limited resolution for molecules of similar size. | PEGylated proteins, peptides, and large molecules. |
| Ion Exchange Chromatography (IEX) | Molecular Charge | High capacity, can separate isomers.[] | Product must be charged, requires buffer optimization. | Charged molecules like proteins and peptides. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High resolution, well-established technique.[1] | Can denature sensitive biomolecules, requires organic solvents. | Small molecules, peptides, and stable proteins. |
| Ultrafiltration/Diafiltration | Molecular Size | Scalable, simple, and cost-effective.[6] | Not suitable for molecules with similar molecular weights. | Large PEGylated products where the unreacted PEG is significantly smaller. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity | Good for polar compounds that are poorly retained in RPC.[7] | Can have longer equilibration times. | Polar small molecules and peptides. |
Experimental Protocols
Protocol: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for the purification of a PEGylated product from unreacted this compound using SEC. The specific column, mobile phase, and flow rate should be optimized for your particular product.
Materials:
-
Crude reaction mixture containing the PEGylated product and unreacted this compound.
-
Appropriate SEC column (e.g., Sephadex G-25, Bio-Gel P-6, or equivalent).
-
Mobile phase (e.g., phosphate-buffered saline (PBS), ammonium bicarbonate buffer).
-
HPLC or FPLC system with a UV detector.
-
Fraction collector.
Procedure:
-
System Preparation: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase. If necessary, filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at the predetermined flow rate. The larger PEGylated product will elute first, followed by the smaller unreacted this compound. Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., TLC, LC-MS, or UV-Vis spectroscopy) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled fractions using techniques such as lyophilization or ultrafiltration.
Mandatory Visualization
Caption: Workflow for the purification and analysis of a PEGylated product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for pegylated separations - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing m-PEG4-Br Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing stoichiometry and other critical parameters in reactions involving m-PEG4-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a PEG linker that contains a methoxy-terminated tetraethylene glycol chain and a terminal bromide group.[1] The bromide is an excellent leaving group, making this reagent ideal for nucleophilic substitution reactions.[1][2][3] It is commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis to link molecules, enhance solubility, and improve pharmacokinetic properties.[3][4][5]
Q2: What is the optimal stoichiometric (molar) ratio for reacting this compound with a protein or peptide? A2: The optimal ratio is highly dependent on the specific substrate and the desired degree of PEGylation. A common starting point is to use a molar excess of the this compound reagent. For random conjugation, optimizing parameters like reagent concentrations is crucial to maximize the yield of the desired product (e.g., mono-PEGylated).[6] It is recommended to perform small-scale optimization experiments ranging from a 1.5-fold to a 20-fold molar excess of this compound over the nucleophilic sites on the target molecule.
Q3: What are the recommended pH and buffer conditions for reacting this compound with primary amines (e.g., lysine residues)? A3: For reactions with primary amines, a pH range of 7 to 9 is generally recommended.[5][7] A slightly alkaline pH (e.g., 8.0-8.5) is often optimal as it deprotonates the primary amine, increasing its nucleophilicity, while minimizing competing hydrolysis of the alkyl bromide. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[8] Avoid buffers containing primary amines like Tris, as they will compete with the target molecule.[8]
Q4: What are the ideal conditions for reacting this compound with thiols (e.g., cysteine residues)? A4: Thiol groups are strong nucleophiles and react efficiently with alkyl bromides. The reaction is typically performed at a pH between 7.5 and 8.5 to ensure the thiol group is in its more reactive thiolate anion form. As with amine reactions, use non-nucleophilic buffers like PBS or HEPES.
Q5: What are the primary side reactions to be aware of, and how can they be minimized? A5: The main side reaction is the hydrolysis of the this compound, where water acts as a nucleophile, converting the bromide to a hydroxyl group. The rate of hydrolysis increases with higher pH and temperature.[9][10][11] To minimize this, use the lowest effective pH, keep reaction times as short as possible, and consider performing the reaction at a lower temperature (e.g., 4°C) for an extended period.
Q6: How can I monitor the progress of my PEGylation reaction? A6: Reaction progress can be monitored using various analytical techniques.[12] High-Performance Liquid Chromatography (HPLC), particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), is effective for separating the PEGylated product from the unreacted starting materials.[13] Mass Spectrometry (MS) can confirm the mass of the conjugate, and SDS-PAGE will show a shift in the molecular weight of a PEGylated protein.[12][14]
Q7: What is the best way to purify the final PEGylated conjugate? A7: The purification method depends on the properties of the conjugate. Size-exclusion chromatography (e.g., using Sephadex G-25) is a common and effective method for removing unreacted this compound and other small molecules from a larger PEGylated protein.[15] For smaller molecules, reverse-phase HPLC or other chromatographic techniques may be more suitable.
Reaction Parameter Optimization
The following table summarizes key starting parameters for optimizing this compound conjugation reactions. Final conditions must be determined empirically for each specific application.
| Parameter | Reaction with Primary Amines | Reaction with Thiols | Rationale & Key Considerations |
| Molar Ratio (PEG:Substrate) | 5- to 20-fold molar excess | 1.5- to 10-fold molar excess | Excess PEG drives the reaction to completion. Higher excess may be needed for less reactive sites. Start with a lower excess for thiols as they are generally more reactive. |
| pH | 8.0 - 9.0 | 7.5 - 8.5 | Balances nucleophilicity of the target group with the rate of competing hydrolysis. Thiolates are effective nucleophiles at a slightly lower pH than amines. |
| Buffer System | PBS, HEPES, Borate | PBS, HEPES | Must be free of extraneous nucleophiles (e.g., Tris, glycine). |
| Temperature | 4°C to 25°C | 4°C to 25°C | Lower temperatures (4°C) can reduce side reactions but will require longer reaction times. Room temperature (25°C) offers a faster reaction. |
| Reaction Time | 2 to 24 hours | 1 to 12 hours | Monitor reaction progress to determine the optimal time. Thiols typically react faster than amines. |
| Solvent | Aqueous Buffer (with optional co-solvent like DMSO or DMF if needed for solubility) | Aqueous Buffer (with optional co-solvent like DMSO or DMF) | The hydrophilic PEG chain generally imparts good aqueous solubility.[1][2][3] |
Visual Guides and Workflows
Reaction Scheme
Caption: General nucleophilic substitution reaction of this compound.
Experimental Workflow
References
- 1. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 3. Br-PEG4-NH-Boc | CAS:1392499-32-9 | Biopharma PEG [biochempeg.com]
- 4. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. idosi.org [idosi.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. manuals.plus [manuals.plus]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up m-PEG4-Br Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are scaling up m-PEG4-Br conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or methoxy-polyethylene glycol (4)-bromide, is a monofunctional PEG linker. It contains a methoxy group at one end for stability and a bromide group at the other end which serves as a good leaving group for nucleophilic substitution reactions.[1][2] This structure makes it a versatile tool for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach a payload to an antibody.[3] The PEG4 spacer enhances the solubility and provides moderate flexibility to the resulting conjugate.[1]
Q2: What are the main advantages of using a PEG linker like this compound in bioconjugation?
A2: PEGylation, the process of attaching PEG chains to molecules, offers several benefits for biopharmaceuticals. These include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and extend its circulation half-life.[4][5][6]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the conjugated therapeutic.[2][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing the immune response against the therapeutic.[4][6]
-
Increased Stability: PEGylation can protect the conjugated molecule from proteolytic degradation.[6]
Q3: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound conjugation?
A3: When scaling up, it is crucial to monitor CQAs to ensure product consistency and efficacy. Key attributes include:
-
Degree of PEGylation: The number of PEG molecules attached per molecule of the biologic is a critical parameter that can affect the therapeutic's efficacy and safety.[8]
-
Positional Isomers: The specific sites of PEGylation on the biomolecule can influence its biological activity.
-
Purity: The final product should be free from unreacted this compound, unconjugated biomolecules, and other process-related impurities.
-
Aggregation: PEGylation can sometimes lead to protein aggregation, which can impact product stability and immunogenicity.[9]
Q4: What are the storage and handling recommendations for this compound?
A4: To ensure the integrity of this compound, it is important to follow proper storage and handling procedures.
-
Storage: Store at –20°C in a sealed, light- and moisture-protected container for long-term stability.[1][2] For short-term storage (days to weeks), 0 - 4°C is acceptable.[7]
-
Handling: Use anhydrous solvents like DMF or DMSO for reconstitution and avoid prolonged exposure to moisture.[1] The product is generally stable at ambient temperature for short periods, such as during shipping.[3][7]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency at Scale
Q: We are observing a significant drop in conjugation efficiency after scaling up our this compound reaction from the lab bench to a pilot-scale reactor. What are the potential causes and how can we troubleshoot this?
A: A decrease in conjugation efficiency at a larger scale can be attributed to several factors related to the physical and chemical environment of the reaction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | At larger volumes, achieving homogenous mixing of the reactants is more challenging. This can lead to localized concentration gradients and reduced reaction rates. Solution: Evaluate and optimize the mixing parameters of your reactor. This may involve adjusting the impeller speed, using a different type of impeller, or installing baffles to improve turbulence. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing at scale. |
| Slower Reagent Addition | The rate of addition of this compound can impact the reaction. If the addition is too slow at a larger scale, it can lead to lower effective concentrations and side reactions. Solution: Optimize the reagent addition rate. A faster, controlled addition may be necessary. For some reactions, gradual addition using a syringe pump can improve selectivity and yield.[10] |
| Temperature Gradients | In larger reactors, maintaining a uniform temperature throughout the reaction mixture can be difficult. Temperature gradients can lead to inconsistent reaction rates and the formation of byproducts. Solution: Ensure your reactor has an efficient and well-calibrated temperature control system. Multiple temperature probes can be used to monitor for and identify any hot or cold spots. |
| pH Fluctuation | The pH of the reaction buffer is critical for many conjugation chemistries.[11] At scale, localized pH shifts can occur, especially during reagent addition. Solution: Implement robust pH monitoring and control. This may involve using a stronger buffer system or an automated pH titration system to maintain the optimal pH throughout the reaction. |
Issue 2: Increased Impurity Profile After Scale-Up
Q: Our scaled-up batch shows a higher level of impurities, including unreacted this compound and aggregated product, compared to our lab-scale experiments. What could be the reason, and how can we mitigate this?
A: An altered impurity profile is a common challenge during scale-up. The same factors that affect conjugation efficiency can also lead to the formation of unwanted byproducts.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | If the reaction time is extended at scale, or if there are issues with moisture control, the bromide group can hydrolyze, rendering the PEG inactive for conjugation. Solution: Ensure anhydrous conditions are maintained. Use dry solvents and purge the reactor with an inert gas like nitrogen or argon. Optimize the reaction time to minimize exposure to conditions that promote hydrolysis. |
| Protein Aggregation | Changes in local concentrations due to poor mixing, or shear stress from aggressive agitation, can lead to protein aggregation.[9] Solution: Optimize mixing to be gentle yet effective. The use of excipients that stabilize the protein may be considered. Monitor aggregation levels throughout the process using techniques like size-exclusion chromatography (SEC). |
| Side Reactions | Non-specific reactions can occur if the reaction conditions are not well-controlled, leading to a heterogeneous product. Solution: Re-evaluate and optimize reaction parameters such as pH, temperature, and molar ratio of reactants at the larger scale. Site-specific conjugation strategies, if applicable, can help minimize side reactions.[5] |
Issue 3: Difficulty in Purifying the PEGylated Conjugate at Scale
Q: We are struggling to efficiently remove unreacted this compound and separate the different PEGylated species in our large-scale purification process. What purification techniques are suitable for large-scale operations?
A: Purification is often a bottleneck in scaling up bioconjugation processes. The choice of technique depends on the properties of your conjugate and the impurities to be removed.
Recommended Purification Techniques for Scale-Up:
| Technique | Description | Advantages at Scale | Considerations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[] It is effective for removing low molecular weight impurities like unreacted PEG and for separating species with significant size differences.[13] | Highly effective for removing small molecule impurities and buffer exchange.[] | Resolution may decrease for separating species with small size differences (e.g., mono- vs. di-PEGylated products), especially with larger PEG chains.[13] Throughput can be a limitation. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile of the conjugate compared to the unconjugated protein.[13] | Can be very effective in separating species with different degrees of PEGylation, as each attached PEG molecule can alter the overall charge.[] High binding capacity and scalability. | The effectiveness depends on the change in charge upon PEGylation. Separation of positional isomers can be challenging at a preparative scale.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein. | Can be a useful polishing step, often used in combination with IEX or SEC.[] | Lower capacity compared to IEX. Resolution between adjacent peaks can be poor.[] |
| Tangential Flow Filtration (TFF) | A membrane-based technique that can be used for buffer exchange and removal of small molecule impurities. | High throughput and scalable. Can be used to concentrate the product and remove unreacted PEG. | Not suitable for separating different PEGylated species. Potential for product loss due to membrane fouling. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This is a general starting protocol and must be optimized for your specific protein and application.
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer, free of primary amines (e.g., Tris) or other interfering substances. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice.
-
The protein concentration should be optimized, typically in the range of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Dissolve the this compound in an anhydrous solvent such as DMF or DMSO to a stock concentration (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. The optimal molar ratio (PEG:protein) needs to be determined empirically but often ranges from 5:1 to 50:1.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) with gentle mixing for a specified time (e.g., 1 to 24 hours).
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching reagent that reacts with the excess this compound, such as a small molecule with a primary amine (e.g., Tris or glycine).
-
-
Purification:
-
Remove unreacted this compound and other small molecules by SEC or TFF.
-
Separate the desired PEGylated conjugate from the unconjugated protein and other PEGylated species using IEX or HIC.
-
Protocol 2: Monitoring Conjugation by SDS-PAGE
-
Sample Preparation:
-
Take aliquots of the reaction mixture at different time points.
-
Mix the samples with an appropriate volume of SDS-PAGE sample buffer.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of your protein and the PEG).
-
Run the gel according to standard procedures.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A PEG-specific stain (e.g., barium iodide) can also be used for visualization.[14]
-
The PEGylated protein will migrate slower than the unconjugated protein, appearing as a band with a higher apparent molecular weight. The extent of the band shift can give a qualitative indication of the degree of PEGylation.[15]
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Characterizing PEGylated Proteins
| Analytical Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Apparent molecular weight, qualitative assessment of PEGylation.[15] | Simple, rapid, and widely available. | Provides only an apparent molecular weight; not quantitative. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic size, separation of aggregates and fragments, quantification of different species.[8] | Good for assessing purity and detecting aggregation. Can be quantitative.[13] | May not resolve species with similar hydrodynamic radii.[8] |
| Ion Exchange Chromatography (IEX) | Separation based on charge, can resolve species with different degrees of PEGylation.[] | High resolution for charge variants. | Separation of positional isomers can be difficult.[13] |
| Mass Spectrometry (MS) | Precise molecular weight, can determine the exact number of attached PEGs.[16][17] | Highly accurate and provides detailed structural information. | Can be challenging for heterogeneous and high molecular weight samples.[16] |
| Charged Aerosol Detection (CAD) | Can be coupled with HPLC to quantify PEG and PEGylation reagents that lack a chromophore.[4][11] | Universal detection for non-volatile analytes. | Requires volatile mobile phases.[11] |
References
- 1. m-PEG4-bromide | CAS: 110429-45-3 | AxisPharm [axispharm.com]
- 2. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]
- 3. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. enovatia.com [enovatia.com]
- 17. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Comparative Guide to Amine Conjugation: m-PEG4-Br vs. m-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common amine-reactive PEGylation reagents: methoxy-polyethylene glycol-bromide (m-PEG4-Br) and methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester). Understanding the distinct reactivity, selectivity, and stability of the conjugates formed by these reagents is crucial for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. While m-PEG4-NHS ester is a widely established reagent with predictable outcomes, this compound presents a different set of chemical considerations.
Executive Summary
The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of drug development, offering improved solubility, stability, and pharmacokinetic profiles. The choice of reactive group on the PEG linker is a critical determinant of the conjugation reaction's success and the final product's characteristics.
m-PEG4-NHS ester is the industry standard for targeting primary amines on proteins and other biomolecules. It reacts efficiently under mild conditions to form a stable amide bond. This reaction is highly selective for primary amines at a slightly basic pH.
This compound , on the other hand, reacts with amines via a nucleophilic substitution reaction, forming a secondary amine linkage. This alkylation reaction is inherently less selective than acylation with an NHS ester and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium salts, making precise control of the conjugation challenging.
Head-to-Head Comparison: this compound vs. m-PEG4-NHS Ester
| Feature | This compound | m-PEG4-NHS Ester |
| Target Group | Primary and secondary amines | Primarily primary amines[1] |
| Reaction Type | Nucleophilic Alkylation | Nucleophilic Acylation[1] |
| Bond Formed | Secondary Amine | Amide[1] |
| Reaction pH | Typically requires basic conditions to deprotonate the amine | Optimal at pH 7.0-9.0[2] |
| Reaction Speed | Generally slower than NHS ester reaction | Rapid, often complete within 30-60 minutes at room temperature[3] |
| Selectivity | Low; prone to over-alkylation (di- and tri-alkylation)[4] | High for primary amines over other nucleophiles at optimal pH |
| Side Reactions | Potential for reaction with other nucleophiles (e.g., thiols). Over-alkylation is a major side reaction.[4] | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH.[5] |
| Stability of Linkage | The resulting C-N bond is generally stable. | The amide bond is highly stable under physiological conditions. |
| Control of Reaction | Difficult to control for mono-substitution | Well-established protocols allow for good control over the degree of labeling |
Reaction Mechanisms and Logical Workflow
The choice between this compound and m-PEG4-NHS ester dictates the entire conjugation workflow, from reaction setup to purification and characterization.
Experimental Data Summary
Quantitative data directly comparing the amine conjugation efficiency of this compound and m-PEG4-NHS ester in a bioconjugation context is limited in publicly available literature. However, based on fundamental organic chemistry principles and available data for NHS esters, we can summarize the expected performance.
| Parameter | m-PEG4-NHS Ester | This compound (Projected) |
| Typical Molar Excess | 5-20 fold over amine[3] | Likely higher and requires careful optimization |
| Reaction Time | 0.5 - 2 hours[3] | Potentially several hours to days |
| Typical Yield (Mono-conjugate) | High (can be >90% with optimization) | Low to moderate, highly dependent on conditions and substrate |
| Product Homogeneity | Generally good, major product is mono-substituted | Poor, often results in a mixture of products |
| Hydrolytic Stability of Reagent | Half-life of minutes to hours depending on pH[5] | Stable in the absence of nucleophiles |
Experimental Protocols
Protocol 1: Amine Conjugation with m-PEG4-NHS Ester
This protocol is a general guideline for the conjugation of a protein with an m-PEG4-NHS ester.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
m-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the m-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Considerations for Amine Conjugation with this compound (Theoretical)
Key Challenges & Considerations:
-
Over-alkylation: The primary amine, once mono-alkylated, can become more nucleophilic, leading to further reaction with this compound to form di- and tri-alkylated products.[4]
-
pH Control: The reaction requires a basic environment to deprotonate the amine, but a higher pH can also increase the rate of side reactions.
-
Stoichiometry: A large excess of the amine-containing molecule over this compound might favor mono-alkylation, but this is often not feasible with valuable proteins.
-
Protecting Groups: A more controlled but lengthy approach would involve the use of protecting groups to selectively block all but one desired amine, followed by conjugation and deprotection.[3]
Hypothetical Protocol Outline:
-
Optimization of Conditions: Small-scale pilot reactions would be necessary to determine the optimal molar ratio of this compound to protein, pH, temperature, and reaction time to maximize mono-conjugation.
-
Reaction Setup: The reaction would likely be performed in a buffer at a carefully controlled basic pH, with precise addition of the this compound.
-
Monitoring: The reaction would need to be closely monitored over time using techniques like mass spectrometry to track the formation of different PEGylated species.
-
Purification: Extensive purification, potentially involving multiple chromatography steps (e.g., ion exchange followed by size exclusion), would be required to isolate the desired mono-conjugated product from unreacted protein and various over-alkylated species.
Conclusion and Recommendations
For researchers seeking a reliable and straightforward method for amine conjugation, m-PEG4-NHS ester is the clear choice. Its high reactivity, selectivity for primary amines, and the formation of a stable amide bond under well-established, mild conditions make it a robust tool for creating well-defined bioconjugates.
This compound , while a potential reagent for amine modification, presents significant challenges in controlling the reaction to achieve a homogeneous product. The propensity for over-alkylation makes it unsuitable for applications where a defined degree of labeling is critical. While advanced synthetic strategies can be employed to achieve selective mono-alkylation with alkyl halides, these are often complex and not amenable to a simple, one-step conjugation protocol typical in bioconjugation workflows.
Therefore, for most applications in drug development and research, the predictability and efficiency of m-PEG4-NHS ester far outweigh the potential complexities and challenges associated with this compound for amine conjugation. Researchers considering the use of this compound should be prepared for extensive optimization and rigorous characterization of the resulting complex product mixture.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG4-Br and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Antibody-Drug Conjugate (ADC) Development with Supporting Experimental Data.
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a detailed comparison of m-PEG4-Br, a discrete PEG linker, with other common PEG and non-PEG linkers used in ADC development.
The Role of PEG Linkers in ADCs
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers are incorporated into ADC design to mitigate these issues. The repeating ethylene oxide units of the PEG chain are highly hydrophilic, creating a hydration shell around the linker and the attached payload. This imparts several key advantages:
-
Increased Hydrophilicity: Improves the solubility of the ADC, particularly those with hydrophobic payloads, and reduces the propensity for aggregation.[1]
-
Enhanced Stability: The hydrophilic shield can protect the ADC from enzymatic degradation and reduce non-specific interactions with other proteins.[]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, thereby increasing tumor exposure.[3]
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the linker-payload, reducing the risk of an immune response.[3]
This compound: A Short-Chain PEG Linker
This compound is a monofunctional, discrete PEG linker containing four ethylene glycol units, a methoxy end group, and a terminal bromide. The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to the payload. The methoxy cap provides stability. As a short-chain PEG linker, this compound offers a balance between hydrophilicity and molecular size. It is considered a cleavable linker, and its incorporation into an ADC can alter the hydrophilicity, antigen binding, and in vitro potency of the resulting conjugate.[4]
Comparison of Linker Performance
The choice of linker significantly impacts the performance of an ADC. The following tables summarize the key characteristics and performance of this compound in comparison to other commonly used PEG and non-PEG linkers.
Table 1: Physicochemical and Stability Comparison of Common ADC Linkers
| Linker Type | Key Physicochemical Properties | Plasma Stability | Aggregation Propensity | Drug-to-Antibody Ratio (DAR) Homogeneity |
| This compound | Hydrophilic, discrete length | Moderate to High | Low to Moderate | High (with site-specific conjugation) |
| Longer-Chain PEGs (e.g., PEG8, PEG12) | Highly hydrophilic | High | Low | High (with site-specific conjugation) |
| SMCC (non-cleavable) | Hydrophobic | High | High | Moderate to High |
| SPDB (cleavable) | Moderately hydrophobic | Moderate (cleavable by reduction) | Moderate | Moderate to High |
Table 2: In Vitro and In Vivo Performance Comparison of ADCs with Different Linkers
| Linker Type | In Vitro Cytotoxicity (Typical) | In Vivo Efficacy | Plasma Half-Life | Off-Target Toxicity |
| This compound | High | Good | Moderately Extended | Low to Moderate |
| Longer-Chain PEGs (e.g., PEG8, PEG12) | Moderate to High | Good to Excellent | Extended | Low |
| SMCC (non-cleavable) | High | Good | Extended | Low |
| SPDB (cleavable) | High | Good | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are summaries of key experimental protocols for ADC characterization.
Protocol 1: General Antibody-Drug Conjugation with a Bromo-PEG Linker
This protocol outlines a general procedure for conjugating a payload containing a nucleophilic group to an antibody via a bromo-PEG linker.
-
Payload-Linker Synthesis:
-
Dissolve the payload (containing a suitable nucleophile, e.g., a thiol or amine) in an anhydrous organic solvent such as dimethylformamide (DMF).
-
Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete, monitoring by LC-MS.
-
Purify the payload-linker conjugate using column chromatography.
-
-
Antibody Reduction (for Cysteine Conjugation):
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Add the purified payload-linker conjugate to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a capping agent (e.g., N-acetylcysteine).
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated payload-linker and other impurities.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Instrumentation: HPLC system with a UV detector and a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)
-
Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute earlier.
-
Instrumentation: HPLC system with a UV detector and a SEC column.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as PBS.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of all Peaks) * 100
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the cells for a period of time (e.g., 72-96 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin or a tetrazolium-based reagent) and measure the signal (fluorescence or absorbance).
-
Data Analysis:
-
Plot the cell viability against the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value.
-
Protocol 5: Pharmacokinetic (PK) Analysis in Rodents
PK studies evaluate the absorption, distribution, metabolism, and excretion of the ADC.
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
-
Visualizing Key Concepts
The following diagrams illustrate important aspects of ADC technology.
Caption: General structure of an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Impact of linker hydrophilicity on ADC properties.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. Hydrophilic linkers, such as those based on polyethylene glycol, offer significant advantages in overcoming the challenges associated with hydrophobic payloads. This compound, as a discrete and short PEG linker, provides a valuable tool for ADC development, offering a balance of hydrophilicity to improve solubility and stability, while its defined length allows for the synthesis of more homogeneous conjugates. The choice between this compound and other linkers, such as longer-chain PEGs or non-PEG alternatives like SMCC and SPDB, will depend on the specific characteristics of the antibody, the payload, and the desired therapeutic profile of the ADC. A thorough evaluation of these different linker technologies, using standardized experimental protocols, is essential for the development of next-generation ADCs with an optimized therapeutic window.
References
A Head-to-Head Comparison: The Advantages of m-PEG4-Br Linkers Over SMCC in Bioconjugation
An Objective Guide for Researchers and Drug Development Professionals
In the precise world of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts stability, efficacy, and safety. While the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has been a long-standing workhorse, modern applications increasingly benefit from the distinct advantages offered by discrete Polyethylene Glycol (PEG) linkers, such as m-PEG4-Br (Methoxy-PEG4-Bromide).
This guide provides an objective, data-supported comparison of these two linker types, outlining the key benefits of employing a PEGylated, bromide-based approach over the traditional maleimide-based chemistry of SMCC.
At a Glance: Key Differences in Linker Properties
The fundamental differences between this compound and SMCC stem from their core chemistry, which dictates the stability of the final conjugate, its behavior in physiological environments, and its overall pharmacokinetic profile.
| Property | This compound Linker | SMCC Linker | Advantage |
| Hydrophilicity | High; PEG backbone is inherently water-soluble.[1][2] | Low; Cyclohexane and succinimide groups are hydrophobic.[3] | This compound |
| Conjugate Solubility | Enhances solubility of hydrophobic payloads, reducing aggregation.[1][3][4] | Can contribute to aggregation, especially at high Drug-to-Antibody Ratios (DAR).[3] | This compound |
| Linkage Stability | Forms a highly stable, irreversible thioether bond. | Thioether bond is susceptible to retro-Michael reaction (thiol exchange) in vivo.[5][6][7] | This compound |
| Pharmacokinetics | PEGylation extends circulation half-life and reduces immunogenicity.[8][9] | Shorter half-life; lacks properties to shield the conjugate from clearance. | This compound |
| Homogeneity | As a discrete PEG, it ensures batch-to-batch consistency in the final product.[10] | A single molecular entity, but polydisperse PEG-SMCC variants introduce heterogeneity. | This compound |
Visualizing the Chemistry: Conjugation Pathways
The reaction mechanisms for SMCC and this compound are fundamentally different, which directly influences the stability of the resulting bioconjugate.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. d-nb.info [d-nb.info]
- 6. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of m-PEG4-Br Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research tools. The covalent attachment of polyethylene glycol (PEG) linkers, such as methoxy-poly(ethylene glycol)-bromide with four ethylene glycol units (m-PEG4-Br), can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for validating the successful conjugation of this compound.
Mass spectrometry stands out as a premier method for the detailed characterization of PEGylated molecules, offering high sensitivity and the ability to provide precise mass measurements. This allows for the direct confirmation of conjugation and the determination of the degree of PEGylation. However, other techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and chromatographic methods, also offer valuable insights into the success of a conjugation reaction. This guide will delve into the experimental protocols for these methods and present a comparative analysis of their performance.
Comparative Analysis of Validation Methods
The choice of validation method depends on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of mass spectrometry, SDS-PAGE, and chromatography for the validation of this compound conjugation.
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | SDS-PAGE | Chromatography (HIC & IEX) |
| Primary Measurement | Precise mass-to-charge ratio (m/z) | Apparent molecular weight | Retention time based on hydrophobicity or charge |
| Confirmation of Conjugation | Direct confirmation by mass shift | Indirect confirmation by band shift | Indirect confirmation by peak shift |
| Quantitative Analysis | Relative abundance of conjugated vs. unconjugated species | Semi-quantitative based on band intensity | Quantitative based on peak area |
| Resolution of PEGylated Species | High resolution of different degrees of PEGylation | Low resolution, often shows as smeared bands | Good resolution of different PEGylated species |
| Information on Conjugation Site | Can be determined with peptide mapping (LC-MS/MS) | No information | No direct information |
| Sample Throughput | Moderate to High | High | Moderate |
| Instrumentation Cost | High | Low | Moderate to High |
| Expertise Required | High | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of this compound conjugation. Below are representative protocols for the conjugation reaction and subsequent analysis by mass spectrometry, SDS-PAGE, and hydrophobic interaction chromatography.
This compound Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (Molecular Weight: 271.15 g/mol )
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Desalting column
Protocol:
-
Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the this compound solution to the BSA solution at a desired molar excess (e.g., 10-fold to 50-fold molar excess of PEG reagent to protein). The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Remove the excess, unreacted this compound and buffer exchange the conjugated protein into a suitable buffer (e.g., PBS) using a desalting column.
-
Determine the protein concentration of the final conjugate solution.
Validation by Mass Spectrometry (MALDI-TOF)
Materials:
-
This compound conjugated BSA (from the protocol above)
-
Unconjugated BSA (control)
-
MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid)
-
MALDI target plate
Protocol:
-
Mix the conjugated BSA sample (approximately 1 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
-
As a control, prepare a separate spot with unconjugated BSA using the same procedure.
-
Acquire mass spectra in the positive ion linear mode using a MALDI-TOF mass spectrometer.
-
Analyze the resulting spectra to determine the molecular weights of the unconjugated and conjugated BSA. A successful conjugation will result in a mass increase corresponding to the addition of one or more m-PEG4 moieties (a mass shift of ~254 Da per PEG unit, accounting for the loss of HBr).
Validation by SDS-PAGE
Materials:
-
This compound conjugated BSA
-
Unconjugated BSA (control)
-
Laemmli sample buffer
-
Polyacrylamide gel (e.g., 4-12% gradient gel)
-
Running buffer
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Mix the conjugated and unconjugated BSA samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
A successful conjugation will be indicated by a shift in the apparent molecular weight of the conjugated BSA band compared to the unconjugated BSA. The band corresponding to the conjugated protein may appear broader or as a smear due to the heterogeneity of PEGylation.[1][2]
Validation by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
This compound conjugated BSA
-
Unconjugated BSA (control)
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Protocol:
-
Equilibrate the HIC column with binding buffer.
-
Dilute the conjugated and unconjugated BSA samples in the binding buffer.
-
Inject the samples onto the column.
-
Elute the bound proteins using a decreasing salt gradient (from binding buffer to elution buffer).
-
Monitor the elution profile at 280 nm.
-
PEGylation increases the hydrophobicity of the protein, leading to stronger binding to the HIC resin. Therefore, the conjugated BSA will elute at a lower salt concentration (later retention time) compared to the unconjugated BSA.[3][4] The separation of different PEGylated species (mono-, di-, etc.) may also be possible.[3]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Serum Stability of Bioconjugate Linkages: Assessing the m-PEG4-Br Linkage
For Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linkage connecting a therapeutic or imaging agent to a biomolecule is a cornerstone of bioconjugate design. In the physiological environment of serum, linker instability can lead to premature payload release, resulting in off-target toxicity and diminished therapeutic efficacy. This guide provides an objective comparison of the serum stability of various bioconjugation linkages, with a particular focus on the robust linkages formed by m-PEG4-Br, and offers supporting experimental data and protocols.
Linkage Chemistries and Inherent Stability
The choice of linker chemistry dictates the stability of the resulting conjugate in the bloodstream. The this compound linker, a methoxy-terminated polyethylene glycol with a terminal bromide, facilitates the formation of highly stable bonds. The bromide acts as an excellent leaving group in nucleophilic substitution reactions with functional groups on biomolecules.
-
Thioether Linkage (from this compound): Reaction of this compound with a thiol group (e.g., from a cysteine residue) forms a thioether bond. Thioether bonds are known for their high resistance to hydrolysis and enzymatic degradation, making them one of the most stable, non-cleavable linkages used in bioconjugation.
-
Ether Linkage (from this compound): Similarly, reaction with a hydroxyl group results in an ether linkage, which is also characterized by high stability in physiological conditions.
These stand in contrast to other commonly employed linkages:
-
Maleimide-Thiol Adduct: While the reaction of a maleimide with a thiol is rapid and specific, the resulting thiosuccinimide ring is susceptible to degradation in serum via two competing pathways: a retro-Michael reaction, which cleaves the conjugate, and hydrolysis of the succinimide ring, which can lead to a more stable, ring-opened form.[1][2]
-
Amide Linkage: Amide bonds are generally stable against chemical hydrolysis at physiological pH but can be susceptible to cleavage by specific enzymes (proteases).
-
Ester Linkage: Ester bonds are prone to hydrolysis, which can be catalyzed by both chemical and enzymatic (esterases) pathways present in serum, generally rendering them the least stable among these options.
Comparative Stability Data
The stability of a linker in serum is often quantified by its half-life (t½), the time it takes for 50% of the conjugate to degrade. The following table summarizes the relative stability of different linkages based on published data and established chemical principles.
| Linkage Type | General Serum Stability | Primary Degradation Pathway(s) | Reported Half-life in Serum (Approximate) |
| Thioether | Very High | Generally resistant to degradation | Days to weeks |
| Ether | Very High | Generally resistant to degradation | Days to weeks |
| Maleimide-Thiol Adduct | Moderate to Low | Retro-Michael reaction, Hydrolysis | Hours to a few days [3] |
| Amide | High | Enzymatic cleavage | Days (highly dependent on enzyme presence) [4] |
| Ester | Low | Chemical and enzymatic hydrolysis | Minutes to hours |
Note: Half-lives are context-dependent and can be influenced by the local chemical environment on the biomolecule and the specific experimental conditions.
Quantitative studies have demonstrated the superior stability of certain thioether linkages over traditional maleimide-based ones. For example, one study showed that a maleimide conjugate lost approximately 20% of its fluorescent label after 72 hours in human plasma, whereas a more stable thioether-linked sulfone conjugate remained largely intact.[1][2] Another study highlighted that a maleamic acid-based conjugate, a hydrolyzed form of a maleimide adduct, was completely stable over 7 days in blood serum.[5] While direct quantitative data for this compound derived thioether/ether linkages in a comparative serum stability assay is not abundant in the public literature, the fundamental chemical stability of these bonds strongly supports their classification as highly stable.
Experimental Protocols
Accurate assessment of linker stability is crucial for selecting the optimal candidate for a bioconjugate. The following is a generalized protocol for evaluating linker stability in serum.
Protocol: In Vitro Serum Stability Assessment using LC-MS
Objective: To determine the rate and profile of conjugate degradation in serum over time.
Materials:
-
Test bioconjugate (e.g., antibody-drug conjugate)
-
Control conjugate with a known stable or labile linker
-
Human or animal serum (e.g., Sprague Dawley rat serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., 2% formic acid in acetonitrile)
-
Affinity capture reagents (e.g., Protein A/G magnetic beads for antibody conjugates)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Spike the test and control conjugates into serum at a final concentration of 90 µg/mL.[6]
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 7 days).
-
Immediately freeze the t=0 sample and subsequent aliquots at -80°C until analysis.
-
-
Sample Preparation (for Antibody Conjugates):
-
Thaw the serum samples.
-
Capture the antibody-drug conjugate (ADC) using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound serum proteins.
-
Elute the ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[7]
-
-
LC-MS Analysis:
-
Analyze the eluted samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Employ a suitable gradient of water and acetonitrile, both containing 0.1% formic acid, to separate the intact conjugate from any degradation products.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected masses of the intact conjugate and potential released payload or fragments.
-
Deconvolute the mass spectra to determine the relative abundance of each species at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the in vitro half-life.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing conjugate stability in serum.
Caption: Comparative fate of maleimide vs. This compound derived linkages in serum.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Analysis of m-PEG4-Br and m-PEG4-Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of crosslinking reagents is paramount to the successful synthesis of bioconjugates with desired purity, stability, and activity. This guide provides a comprehensive comparative analysis of two popular thiol-reactive PEGylation reagents: m-PEG4-Br (methoxy-polyethylene glycol-bromide) and m-PEG4-Maleimide. By examining their reaction mechanisms, kinetics, stability, and experimental considerations, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Executive Summary
Both this compound and m-PEG4-Maleimide are valuable tools for the targeted PEGylation of cysteine residues in proteins and peptides, a process that can enhance therapeutic properties such as solubility, stability, and in vivo circulation time. However, their distinct reactive moieties, a bromoacetyl group in this compound and a maleimide group in m-PEG4-Maleimide, confer different characteristics to the conjugation process and the resulting bioconjugate.
m-PEG4-Maleimide is renowned for its high reactivity and specificity towards thiols at physiological pH, leading to rapid conjugation. In contrast, this compound offers a more stable thioether linkage, albeit with slower reaction kinetics at neutral pH. The choice between these two reagents often hinges on a trade-off between reaction speed and the long-term stability of the final conjugate.
Chemical Properties and Reactivity
| Feature | This compound | m-PEG4-Maleimide |
| Reactive Group | Bromoacetyl | Maleimide |
| Reaction with Thiols | Nucleophilic Substitution (SN2) | Michael Addition |
| Resulting Linkage | Thioether | Thiosuccinimide |
| Optimal pH for Thiol Reaction | 7.5 - 9.0 | 6.5 - 7.5 |
| Reaction Speed with Thiols | Slower at neutral pH, faster at alkaline pH | Very fast at pH 6.5-7.5[1] |
| Selectivity for Thiols | Good selectivity at controlled pH; potential for reaction with other nucleophiles (e.g., histidine, lysine) at higher pH.[2] | Highly selective for thiols at pH 6.5-7.5.[3] |
Reaction Mechanisms and Kinetics
The reaction of this compound with a thiol proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond. The rate of this reaction is dependent on the concentration of the more nucleophilic thiolate anion, and thus increases with pH.
In contrast, m-PEG4-Maleimide reacts with thiols through a Michael addition reaction. The thiolate anion attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a thiosuccinimide linkage. This reaction is notably rapid at a pH range of 6.5 to 7.5.[3]
A key study directly comparing the reactivity of bromoacetyl and maleimide groups with thiols revealed a significant kinetic difference. At pH 6.5, the reaction of the maleimide group with thiols is 2 to 3 orders of magnitude faster than that of the bromoacetyl group.[2][4][5] However, at higher pH values (e.g., pH 9.0), the bromoacetyl group's reaction rate increases significantly while still maintaining good chemoselectivity for thiols over other nucleophilic groups like amines.[2][4][5]
Stability of the Conjugate
The stability of the resulting linkage is a critical factor, particularly for in vivo applications. The thioether bond formed from the reaction of this compound is generally considered to be highly stable and irreversible under physiological conditions.
Conversely, the thiosuccinimide linkage from the m-PEG4-Maleimide reaction can exhibit instability. It is susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6] This can lead to the exchange of the PEGylated molecule to other thiol-containing species, potentially causing off-target effects and reducing the efficacy of the bioconjugate.
Several strategies have been developed to address the instability of the thiosuccinimide bond. One approach is the hydrolysis of the succinimide ring to form a more stable succinamic acid derivative. Another innovative strategy involves the conjugation to an N-terminal cysteine, which can lead to a chemical rearrangement forming a more stable thiazine structure.[7][] Studies have shown that this thiazine linker degrades markedly slower and is over 20 times less susceptible to glutathione-mediated adduct formation compared to the conventional thioether conjugate.[7][]
Experimental Protocols
General Considerations for Thiol-Reactive PEGylation
-
Reduction of Disulfides: For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are commonly used. TCEP is often preferred as it does not need to be removed before the maleimide reaction.
-
Degassing Buffers: To prevent the re-oxidation of free thiols to disulfides, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: After the conjugation reaction, unreacted PEG reagent and byproducts must be removed. Size exclusion chromatography (SEC) is a common and effective method for purifying the PEGylated protein.[][9][10] Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed, sometimes in combination with SEC, for higher purity.[]
Experimental Workflow for m-PEG4-Maleimide Conjugation
Protocol for m-PEG4-Maleimide Conjugation:
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES). The protein concentration is typically in the range of 1-10 mg/mL.
-
Reduction (Optional): If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.
-
PEG Reagent Preparation: Dissolve m-PEG4-Maleimide in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the m-PEG4-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted PEG reagent and byproducts by size exclusion chromatography (SEC), dialysis, or ultrafiltration.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
Experimental Workflow for this compound Conjugation
Protocol for this compound Conjugation:
-
Protein Preparation: Dissolve the protein in a buffer with a pH in the range of 7.5 to 9.0 (e.g., sodium phosphate buffer).[2]
-
Reduction (Optional): If disulfide reduction is necessary, treat the protein with DTT. It is crucial to remove the excess DTT before adding the bromoacetyl reagent, for example, by using a desalting column.
-
PEG Reagent Preparation: Dissolve this compound in an organic solvent like DMF or acetonitrile to prepare a stock solution.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The reaction progress can be monitored by RP-HPLC.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as dithiothreitol (DTT).
-
Purification: Purify the conjugate from unreacted reagents and byproducts using SEC or other suitable chromatographic techniques.[][9][10]
-
Characterization: Analyze the purified conjugate for the degree of PEGylation using methods like SDS-PAGE and mass spectrometry.
Conclusion
The selection between this compound and m-PEG4-Maleimide for thiol-reactive PEGylation is a nuanced decision that depends on the specific requirements of the application.
-
m-PEG4-Maleimide is the reagent of choice for applications requiring rapid and highly specific conjugation to thiols at or near physiological pH. Its high reactivity allows for efficient labeling even with low concentrations of protein. However, researchers must be mindful of the potential for the retro-Michael reaction and the resulting instability of the conjugate, especially for in vivo applications.
-
This compound is ideal for applications where the long-term stability of the bioconjugate is of utmost importance . The resulting thioether bond is robust and not prone to reversal. While the reaction kinetics are slower at neutral pH, they can be accelerated by increasing the pH. Careful control of the pH is necessary to maintain selectivity for cysteine residues and avoid side reactions with other nucleophilic amino acids.
By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate PEGylation reagent to achieve their desired bioconjugate with optimal performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.tocris.com [resources.tocris.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Protein Modification: A Comparative Guide to the Biological Activity of m-PEG4-Br Conjugates
In the landscape of therapeutic protein development, chemical modification is a critical strategy to enhance pharmacokinetic properties, improve stability, and reduce immunogenicity. Among the arsenal of techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG)—has long been a widely adopted method. This guide provides a comparative analysis of the biological activity of proteins following conjugation with a short-chain monofunctional PEG derivative, m-PEG4-Br, alongside other PEGylation strategies and alternative modification technologies. The experimental data and protocols presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a conjugation technology for their specific therapeutic protein.
The Impact of PEGylation on Protein Bioactivity: A Balancing Act
PEGylation introduces a hydrophilic and biocompatible polymer chain to the surface of a protein, which can offer several advantages, including increased solubility, extended plasma half-life, and reduced clearance by the kidneys. However, these benefits often come at the cost of a partial loss of biological activity. This reduction in activity is primarily attributed to the steric hindrance imposed by the PEG chain, which can interfere with the protein's interaction with its target receptor or substrate.
The extent of this activity loss is influenced by several factors, including the size and structure of the PEG polymer and, crucially, the site of attachment on the protein. Larger PEG chains tend to have a more pronounced impact on activity. For instance, while PEGylation can significantly enhance the in vivo efficacy of a therapeutic, the in vitro bioactivity can be substantially reduced. This trade-off is a key consideration in the design of PEGylated protein therapeutics.
This compound in Focus: The Role of Short-Chain PEGylation
This compound is a short, discrete PEG linker containing four ethylene glycol units with a terminal methyl ether group and a reactive bromo group. The bromide serves as a good leaving group for nucleophilic substitution, allowing for covalent attachment to specific amino acid residues on a protein, typically cysteine or lysine.
The use of a short-chain PEG like this compound offers a potential compromise in the balancing act between pharmacokinetic enhancement and retention of bioactivity. The smaller size of the m-PEG4 moiety is expected to impart less steric hindrance compared to larger, polydisperse PEG polymers, potentially leading to a higher retention of the protein's native function.
Comparative Analysis of Protein Conjugation Technologies
The selection of a conjugation strategy has a profound impact on the final therapeutic profile of a protein. Below is a comparative overview of this compound conjugation with other common modification techniques.
Quantitative Data on Retained Biological Activity
| Protein | Modification Technology | Linker/Polymer Size | Conjugation Site(s) | Retained Activity (%) | Reference(s) |
| α-Chymotrypsin | mPEG | 0.7, 2, 5 kDa | Lysine | ~50-60% | [1] |
| Lysozyme | mPEG-aldehyde | 2, 5, 10 kDa | Lysine | Higher for lower MW | [1] |
| Trypsin | mPEG | 1.1, 2, 5 kDa | Lysine | Higher for lower MW | [1] |
| Interferon α-2a | Branched PEG | 40 kDa | Lysine | ~7% | [1] |
| Interferon | PASylation | 200 residues | N- or C-terminus | ~25% (vs ~14% for PEG) | [2] |
| Anakinra | HESylation | - | N-terminus | Higher than PEGylated | [3] |
| Antibody (H10) | Biotin-PEG4-NHS | ~0.4 kDa | Lysine | No change in affinity | [4] |
Note: The data for the Antibody (H10) with a PEG4 linker suggests that short-chain PEGylation can preserve binding affinity, which is a key aspect of biological activity. However, another finding from the same study indicated that a high degree of conjugation with this linker could negatively impact Fc receptor binding.[4]
Alternative Technologies
PASylation is a biological alternative to PEGylation that involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine (PAS).[2][5] These PAS sequences mimic the biophysical properties of PEG, forming a random coil with a large hydrodynamic radius.[5]
-
Advantages: Produces a homogeneous product, is biodegradable, and may have a lower impact on bioactivity compared to PEGylation of a similar hydrodynamic volume.[2][5] One study found that PASylation of interferon resulted in a four-fold decrease in binding affinity, whereas PEGylation caused a seven-fold decrease.[2]
-
Disadvantages: Requires genetic modification of the protein, which may not always be feasible.
XTENylation is another genetic fusion technology that utilizes long, unstructured, hydrophilic protein polymers (XTEN) to extend the half-life of therapeutic proteins.
-
Advantages: Similar to PASylation, it produces a homogeneous product and is biodegradable.
-
Disadvantages: Requires genetic engineering and the large size of the XTEN polymer may still lead to some reduction in activity.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible protein conjugation. Below are generalized protocols for this compound conjugation and the subsequent assessment of biological activity.
Protocol for this compound Protein Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein via primary amines (lysine residues or the N-terminus). Optimization of reaction conditions is essential for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines (except for the target protein).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point is often a 10- to 50-fold molar excess of the PEG reagent.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can range from 2 to 24 hours and should be optimized for the specific protein.
-
-
Reaction Quenching: Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for 30-60 minutes.
-
Purification:
-
Remove unreacted PEG and byproducts, and separate the PEGylated protein from the unconjugated protein using SEC or IEX.
-
Monitor the purification process by measuring UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unconjugated protein in SEC due to its larger size.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Determine the degree of PEGylation using techniques such as mass spectrometry.
-
Protocol for Biological Activity Assay
The specific protocol for assessing biological activity will depend on the protein's function. Below is a general workflow for an in vitro cell-based assay.
Procedure:
-
Cell Culture: Culture the appropriate cell line that responds to the protein of interest under standard conditions.
-
Assay Preparation: Seed the cells in multi-well plates and allow them to adhere or reach the desired confluency.
-
Treatment:
-
Prepare a dilution series of the unconjugated protein (as a positive control) and the this compound conjugated protein.
-
Treat the cells with the different concentrations of the proteins. Include an untreated control.
-
-
Incubation: Incubate the cells for a period sufficient to elicit a measurable biological response (e.g., proliferation, apoptosis, cytokine production).
-
Endpoint Measurement:
-
Measure the biological response using a suitable assay (e.g., MTT assay for proliferation, ELISA for cytokine secretion, flow cytometry for cell surface marker expression).
-
-
Data Analysis:
-
Generate dose-response curves for both the conjugated and unconjugated protein.
-
Calculate the EC50 (half-maximal effective concentration) for each.
-
The retained activity of the conjugated protein can be calculated as (EC50 of unconjugated protein / EC50 of conjugated protein) * 100%.
-
Visualizing the Impact and Process
Diagrams can aid in understanding the complex biological and experimental processes involved in protein conjugation.
Caption: Workflow for this compound conjugation and subsequent bioactivity assessment.
Caption: A simplified diagram of a common RTK signaling cascade.
Conclusion
The conjugation of this compound to therapeutic proteins represents a strategic approach to improving their pharmacokinetic profiles while aiming to minimize the loss of biological activity often associated with larger PEG polymers. The choice of any modification technology, including short-chain PEGylation, requires careful consideration of the specific protein, its mechanism of action, and the desired therapeutic outcome. While alternatives like PASylation and XTENylation offer the advantage of producing homogeneous, biodegradable conjugates, chemical conjugation with reagents like this compound remains a valuable and more readily accessible tool for protein modification. The provided data and protocols serve as a guide for researchers to navigate the complexities of protein conjugation and select the optimal strategy for their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Evaluating the Hydrophilicity of m-PEG4-Br Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules, peptides, and other biologics with hydrophilic linkers is a critical strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and reduce non-specific binding. Among the various hydrophilic linkers available, short-chain polyethylene glycol (PEG) derivatives, such as methoxy-PEG4-bromide (m-PEG4-Br), are frequently employed. This guide provides an objective comparison of the hydrophilicity of this compound conjugates, supported by experimental data and detailed protocols, to aid researchers in the selection and evaluation of this important chemical tool.
The Impact of this compound on Hydrophilicity: A Quantitative Perspective
The primary function of this compound is to impart a more hydrophilic character to the molecule it is conjugated to. This is achieved through the presence of the four repeating ethylene glycol units, which can form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the conjugate. The hydrophilicity of a compound can be quantitatively assessed using several parameters, including the partition coefficient (LogP), water solubility, and contact angle.
Below is a table summarizing the calculated LogP for the this compound linker itself and experimental data for a relevant compound, demonstrating the effect of PEGylation on its lipophilicity.
| Compound/Linker | Parameter | Value | Implication of Change |
| This compound | Calculated LogP | 1.077[][2] | The linker itself has a relatively low lipophilicity. |
| PSMA Inhibitor | Experimental LogD7.4 | -2.64 ± 0.25 | A lower value indicates higher hydrophilicity at pH 7.4. |
| PEG4-PSMA Inhibitor | Experimental LogD7.4 | -3.06 ± 0.15[3] | Conjugation with a PEG4 linker significantly increases hydrophilicity. |
| Curcumin | Water Solubility | Practically insoluble | Poor bioavailability due to low aqueous solubility. |
| PEG600-Curcumin Conjugate | Water Solubility | Soluble[4] | PEGylation markedly enhances the water solubility of curcumin. |
Note: LogD is the distribution coefficient at a specific pH, which is a more relevant measure of lipophilicity in physiological conditions for ionizable compounds than LogP. A lower LogD value indicates greater hydrophilicity.
Experimental Protocols for Evaluating Hydrophilicity
Accurate assessment of the hydrophilicity of this compound conjugates requires robust experimental methods. Below are detailed protocols for three key experiments:
Determination of Partition Coefficient (LogP/LogD) by HPLC
The partition coefficient between n-octanol and water is a widely accepted measure of lipophilicity. A common and efficient method for its determination is through High-Performance Liquid Chromatography (HPLC).
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its hydrophobicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.
Methodology:
-
Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).
-
HPLC System: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Sample Analysis: The this compound conjugate is dissolved in the mobile phase and injected into the HPLC system.
-
LogP Determination: The retention time of the conjugate is measured, and its LogP value is calculated using the calibration curve. For ionizable compounds, this method determines the LogD at the pH of the mobile phase.
Measurement of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Sample Preparation: An excess amount of the this compound conjugate is added to a vial containing a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Quantification: The concentration of the this compound conjugate in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.
-
Solubility Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).
Assessment of Surface Hydrophilicity by Contact Angle Measurement
For applications where the conjugate is intended to modify a surface, contact angle goniometry provides a measure of the surface's wettability.
Principle: The contact angle is the angle at which a liquid droplet meets a solid surface. A lower contact angle indicates a more hydrophilic (more wettable) surface.
Methodology:
-
Surface Preparation: A substrate (e.g., a glass slide or a silicon wafer) is coated with the this compound conjugate to create a uniform layer.
-
Goniometer Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Droplet Deposition: A small droplet of a probe liquid (typically purified water) of a known volume is gently deposited onto the coated surface.
-
Image Capture: An image of the droplet on the surface is captured by the camera.
-
Contact Angle Measurement: The software of the goniometer analyzes the shape of the droplet and calculates the contact angle between the liquid-vapor interface and the solid surface.
-
Data Analysis: Multiple measurements are taken at different locations on the surface to ensure reproducibility, and the average contact angle is reported. A lower contact angle for the conjugate-coated surface compared to an uncoated or a hydrophobic linker-coated surface indicates increased hydrophilicity.
Visualizing the Impact of this compound Conjugation
The following diagrams, generated using the DOT language, illustrate the conceptual workflow and the effect of this compound on molecular properties.
Caption: Workflow for evaluating the hydrophilicity of this compound conjugates.
Caption: Impact of this compound conjugation on molecular properties.
Conclusion
The use of this compound as a hydrophilic linker is a well-established strategy to improve the aqueous solubility and overall drug-like properties of therapeutic candidates. While direct comparative data for a wide array of this compound conjugates can be sparse, the underlying principles and available experimental evidence strongly support its efficacy in increasing hydrophilicity. By employing the standardized experimental protocols outlined in this guide, researchers can quantitatively assess the impact of this compound conjugation on their specific molecules of interest, enabling data-driven decisions in the drug development process. The provided workflows and conceptual diagrams serve as a valuable resource for planning and interpreting these critical experiments.
References
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of m-PEG4-Br Linkers in Successful Research Projects: A Comparative Guide
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, short, discrete polyethylene glycol (PEG) linkers like m-PEG4-Br have gained prominence for their ability to enhance the solubility and optimize the pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of the performance of short PEG linkers, exemplified by this compound, with other alternatives, supported by experimental data from key research projects.
The Strategic Advantage of PEGylation in Bioconjugates
The incorporation of PEG chains, a strategy known as PEGylation, offers several advantages in the design of complex biologics. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent cytotoxic payloads used in ADCs, thereby reducing the propensity for aggregation and improving the overall stability of the conjugate. Furthermore, the length and flexibility of the PEG linker can be fine-tuned to modulate the distance between the targeting moiety and the payload, which can significantly impact target binding and biological activity.
Comparative Performance of PEG Linkers in Antibody-Drug Conjugates
A critical aspect of ADC design is the optimization of the linker to balance in vitro potency with in vivo pharmacokinetics and tolerability. Research has demonstrated a clear relationship between the length of the PEG linker and these key performance indicators.
In Vitro Cytotoxicity and In Vivo Half-Life
A study comparing an anti-HER2 affibody-drug conjugate with no PEG linker to conjugates incorporating 4 kDa and 10 kDa PEG chains provides compelling evidence for the impact of PEGylation. The data, summarized in the table below, illustrates a trade-off between in vitro cytotoxicity and in vivo half-life.
| Conjugate | Linker | Half-life (minutes) | In Vitro Cytotoxicity (IC50 in nM) |
| ZHER2-SMCC-MMAE (HM) | Non-PEGylated | 19.6 | 22.5 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 49.2 | 101.3 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 219.0 | 495.0 |
Data adapted from a study on affibody-based drug conjugates.
As the length of the PEG chain increases, the in vivo half-life of the conjugate is significantly extended, with the 10 kDa PEG linker providing an 11.2-fold increase compared to the non-PEGylated version.[1] However, this extension in circulation time comes at the cost of reduced in vitro cytotoxicity, with the IC50 value increasing more than 20-fold for the 10 kDa PEG conjugate.[1] This highlights a crucial optimization challenge in ADC development: balancing the desire for a longer-lasting therapeutic with the need for potent cell-killing activity.
Pharmacokinetics and Tolerability of Short PEG Linkers
Research focusing on shorter, discrete PEG linkers provides further insights into the structure-activity relationship. A study evaluating ADCs with PEG linkers of varying lengths, including a PEG4 analogue, revealed a significant impact on pharmacokinetic clearance rates and tolerability.
| PEG Linker Length | Clearance Rate (relative) | Tolerability in Mice (50 mg/kg dose) |
| < PEG8 | Rapid | Not Tolerated |
| ≥ PEG8 | Slower | Tolerated |
Data extrapolated from graphical representations in a study on PEGylated glucuronide-MMAE linkers.
The study found that ADCs with PEG linkers shorter than eight ethylene glycol units exhibited rapid clearance from circulation.[2] Furthermore, these shorter-linker ADCs were not well-tolerated in mice at a dose of 50 mg/kg.[2] This suggests that while short PEG linkers like this compound can enhance hydrophilicity, a certain minimum PEG length may be necessary to achieve optimal pharmacokinetic properties and tolerability in some ADC constructs.
Case Study: this compound in a Trastuzumab-MMAE ADC
The this compound linker has been successfully utilized in the synthesis of an antibody-drug conjugate targeting the HER2 receptor, using the well-established monoclonal antibody Trastuzumab and the potent cytotoxic payload monomethyl auristatin E (MMAE).[3] In this application, the this compound linker is strategically placed distally from the MMAE payload.[3] This positioning is intended to modulate the hydrophilicity of the overall ADC, which can influence its antigen binding affinity and in vitro potency.[3]
Experimental Protocols
Synthesis of a Trastuzumab-MMAE ADC with a Hydrophilic Linker
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using a hydrophilic linker.
-
Antibody Reduction: The interchain disulfide bonds of Trastuzumab are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.
-
Linker-Payload Preparation: The this compound linker is first reacted with the cytotoxic payload (e.g., MMAE) to form a linker-payload intermediate. The bromide group on the m-PEG4 linker serves as a reactive handle for this conjugation.
-
Conjugation: The linker-payload intermediate, now functionalized with a group reactive towards thiols (e.g., a maleimide), is then incubated with the reduced Trastuzumab. The maleimide group reacts with the free thiols on the antibody to form a stable covalent bond.
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, free linker-payload, and other impurities.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of the ADC against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HER2-positive SK-BR-3 cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC and incubated for a period of 72 to 96 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The efficacy of a Trastuzumab-MMAE ADC is driven by the distinct mechanisms of its two key components: the antibody and the cytotoxic payload.
Trastuzumab (Anti-HER2) Signaling Pathway
Trastuzumab targets the HER2 receptor, a transmembrane tyrosine kinase that is overexpressed in certain types of cancer. By binding to the extracellular domain of HER2, Trastuzumab disrupts downstream signaling pathways that are crucial for cell growth and proliferation.
Caption: Trastuzumab inhibits HER2 signaling pathways.
MMAE Mechanism of Action
Once the ADC is internalized by the cancer cell and trafficked to the lysosome, the linker is cleaved, releasing the potent cytotoxic payload, MMAE. MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Caption: MMAE induces apoptosis via microtubule disruption.
Conclusion
The selection of the linker is a critical step in the design of successful ADCs and PROTACs. Short, discrete PEG linkers like this compound offer a valuable tool for enhancing the hydrophilicity and modulating the properties of these complex biotherapeutics. The presented data underscores the importance of a systematic approach to linker optimization, carefully balancing the trade-offs between in vitro potency, in vivo pharmacokinetics, and tolerability. As the field of targeted therapies continues to evolve, the rational design of linkers, informed by comparative studies and a deep understanding of their structure-activity relationships, will be paramount in developing safer and more effective treatments for cancer and other diseases.
References
Safety Operating Guide
Proper Disposal of m-PEG4-Br: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of m-PEG4-Br (methoxy-PEG4-bromide), a common reagent in biomedical research and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, while generally not classified as a hazardous substance, requires careful handling and disposal due to its chemical properties as a brominated organic compound. The following guidelines are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step protocol for its safe disposition.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C9H19BrO4 |
| Molecular Weight | 271.15 g/mol |
| Appearance | Colorless to light yellow liquid or solid powder |
| Boiling Point | 296.3°C at 760 mmHg |
| Density | 1.256 g/cm³ |
| Flash Point | 118.8°C |
Disposal Protocol: A Step-by-Step Guide
The primary objective for the disposal of this compound is to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel. Do not discharge this product into drains or sewers. All disposal activities must comply with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemical-resistant container. This container should be designated for "Halogenated Organic Waste".[1][2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should clearly indicate "Halogenated Organic Waste" and list the chemical contents. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated.
-
Rinse the items with a suitable solvent (such as ethanol or isopropanol, if compatible with the material) to remove residual this compound.
-
Collect the rinse solvent as "Halogenated Organic Waste".
-
After the initial solvent rinse, wash the labware with soap and water.
Spill Management:
-
In case of a spill, ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a sealed, labeled container for "Halogenated Organic Waste".
-
Clean the spill area thoroughly.
Disposal of Waste Containers:
-
Once the waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and associated hazards.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. All waste must be disposed of in accordance with national and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. For further information, consult your institution's specific chemical hygiene plan and your local EHS office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
